[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
Description
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Properties
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPTNCOHZJANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444462 | |
| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141836-50-2 | |
| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
CAS Number: 141836-50-2 trans-isomer CAS Number: 180046-62-2
This guide provides a comprehensive technical overview of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a key bifunctional intermediate in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor to Rho Kinase (ROCK) inhibitors.
Compound Overview and Physicochemical Properties
This compound is an organic compound featuring a cyclohexane-1,4-dimethanol core structure where one of the primary alcohol groups is protected as a tert-butyldimethylsilyl (TBS) ether. This selective protection imparts a crucial balance of reactivity and stability, making it a valuable building block for multi-step syntheses. The remaining free primary alcohol serves as a reactive handle for further chemical transformations.
The presence of the bulky TBS group enhances the compound's solubility in organic solvents and provides stability under a variety of reaction conditions, particularly those involving bases, nucleophiles, and mild reducing or oxidizing agents. The hydroxyl group, in contrast, offers a site for nucleophilic attack, esterification, etherification, or oxidation.
Table 1: Physicochemical and Product Specification Data
| Property | Value |
| CAS Number | 141836-50-2 (mixture), 180046-62-2 (trans-isomer) |
| Molecular Formula | C₁₄H₃₀O₂Si |
| Molecular Weight | 258.48 g/mol |
| Appearance | Colorless oil or liquid |
| Purity (Typical) | ≥97% |
| Boiling Point (Predicted) | 301.4 ± 15.0 °C |
| Density (Predicted) | 0.899 ± 0.06 g/cm³ |
| pKa (Predicted) | 15.05 ± 0.10 |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |
Note: Predicted data should be confirmed with experimental values where available.
Synthesis and Experimental Protocols
The most common and logical synthetic route to this compound is the regioselective mono-silylation of the symmetrical diol, 1,4-cyclohexanedimethanol. This strategy is foundational in protecting group chemistry, allowing for the differential functionalization of two identical reactive sites.
General Experimental Protocol: Mono-TBS Protection of 1,4-Cyclohexanedimethanol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
1,4-Cyclohexanedimethanol (mixture of cis/trans isomers)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 1,4-cyclohexanedimethanol (1.0 equivalent) and imidazole (2.2 equivalents) is prepared in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Silylation: The solution is cooled to 0 °C in an ice bath. A solution of tert-butyldimethylsilyl chloride (1.05 equivalents) in anhydrous DMF is added dropwise to the stirred mixture over 30-60 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by thin-layer chromatography (TLC), observing the consumption of the starting diol and the appearance of mono-silylated and di-silylated products.
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The resulting crude oil, a mixture of starting material, mono-protected, and di-protected products, is purified by flash column chromatography on silica gel (using a gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to isolate the desired mono-protected product, this compound.
Role in Drug Development: Intermediate for Rho Kinase (ROCK) Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of Rho Kinase (ROCK) inhibitors.[1] ROCKs are serine/threonine kinases that are crucial effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating fundamental cellular processes.
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway plays a pivotal role in cellular contraction, motility, morphology, and cell division.[1] External signals activate G protein-coupled receptors (GPCRs), which in turn activate RhoA. Active, GTP-bound RhoA then binds to and activates ROCK. Activated ROCK phosphorylates downstream targets, most notably Myosin Light Chain Phosphatase (MLCP), inhibiting its activity. This leads to an increase in phosphorylated Myosin Light Chain (MLC), promoting actin-myosin contraction and cytoskeletal reorganization. Dysregulation of this pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer, making ROCK a significant therapeutic target.[1][2]
Caption: The RhoA/ROCK Signaling Pathway and Point of Inhibition.
Synthetic Workflow for ROCK Inhibitor Precursors
The bifunctional nature of this compound is exploited in the synthesis of ROCK inhibitors. The free hydroxyl group can be converted into other functionalities, such as an aldehyde or an amine, which can then be incorporated into a heterocyclic core common to many kinase inhibitors. The TBS-protected alcohol remains inert during these steps and can be deprotected at a later stage if required.
A common transformation is the oxidation of the primary alcohol to an aldehyde, creating a key electrophilic intermediate for building the final inhibitor structure.
Caption: General synthetic workflow utilizing the target compound.
Conclusion
This compound is a strategically important building block for medicinal chemistry. Its defined structure, with one protected and one free primary alcohol on a cyclohexane scaffold, provides a reliable platform for the synthesis of complex molecules, most notably in the development of therapeutic Rho Kinase inhibitors. The synthetic protocols and pathway information provided in this guide serve as a foundational resource for researchers engaged in the design and synthesis of novel pharmaceuticals.
References
Technical Guide: Physical Properties of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. This bifunctional molecule, containing both a primary alcohol and a sterically hindered silyl ether, serves as a valuable intermediate in organic synthesis, particularly in the development of therapeutic agents such as Rho kinase inhibitors and neurite outgrowth promoters.[1]
Core Physical and Chemical Data
This compound is a colorless oil at room temperature.[1] Its structure combines a cyclohexane ring with two functional groups, affording it a unique profile of solubility and reactivity. It is soluble in organic solvents like dichloromethane and ethyl acetate.[1] The presence of both a hydroxyl group and a bulky tert-butyldimethylsilyl (TBS) ether group influences its polarity and chemical behavior.[2]
A summary of its key physical properties is presented in the table below. It is important to note that several of these values are predicted through computational models and may vary from experimentally determined results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀O₂Si | [3] |
| Molecular Weight | 258.47 g/mol | [3] |
| CAS Number | 141836-50-2 | [2] |
| Appearance | Colorless Oil | [1] |
| Boiling Point (Predicted) | 301.4 ± 15.0 °C | [1] |
| Density (Predicted) | 0.899 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.05 ± 0.10 | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |
Experimental Protocols for Physical Property Determination
Precise experimental determination of physical properties is crucial for the successful application of this compound in research and development. The following are generalized protocols for determining the boiling point, density, and refractive index of liquid compounds like this compound.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[4]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)[5][6]
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.[4]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in the Thiele tube containing the heating fluid.
-
The apparatus is heated gently.[6]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]
-
The heat is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][6]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[7]
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The clean, dry pycnometer is weighed accurately on the analytical balance.
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present. The stopper is carefully inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The temperature of the liquid is recorded.
-
The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) , where V is the known volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a fundamental physical property that can be measured with high precision using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent and lens paper.
-
A few drops of the liquid sample are placed on the prism.
-
The prism is closed, and the light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Application in Synthesis: A Logical Workflow
This compound is a useful building block in multi-step organic synthesis. The TBS-protected alcohol offers stability under various reaction conditions, while the free primary alcohol can be readily functionalized. A logical workflow for its use as an intermediate in the synthesis of a hypothetical target molecule is depicted below.
References
- 1. trans [4-(tert-Butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol | 180046-62-2 [chemicalbook.com]
- 2. CAS 141836-50-2: [4-(tert-Butyldimethylsilyloxymethyl)cycl… [cymitquimica.com]
- 3. labshake.com [labshake.com]
- 4. jove.com [jove.com]
- 5. phillysim.org [phillysim.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
In-Depth Technical Guide to the ¹H NMR Spectrum of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol (CAS No. 141836-50-2). This bifunctional molecule, featuring a primary alcohol and a sterically hindered silyl ether, is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules where selective protection of hydroxyl groups is required. Understanding its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and structural verification.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The cyclohexane ring can exist in cis and trans isomeric forms. This guide will focus on the more common trans isomer, as depicted below. The key proton groups are labeled for correlation with the spectral data.
Caption: Molecular structure and key proton environments of trans-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are calculated based on computational models and serve as a reliable reference for spectral assignment. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Proton Label |
| ~3.46 | d | 2H | -CH₂-OH | Hb |
| ~3.38 | d | 2H | -CH₂-O-Si | Ha |
| ~1.80 - 1.95 | m | 4H | Cyclohexyl-CH₂ (axial) | Hc |
| ~1.40 - 1.60 | m | 2H | Cyclohexyl-CH | He, Hf |
| ~1.25 | t (br) | 1H | -OH | Hg |
| ~0.95 - 1.10 | m | 4H | Cyclohexyl-CH₂ (equatorial) | Hd |
| 0.89 | s | 9H | -C(CH₃)₃ | Hi |
| 0.05 | s | 6H | Si-(CH₃)₂ | Hh |
Note: Chemical shifts are predictions and may vary slightly based on experimental conditions such as solvent, concentration, and temperature. The hydroxyl proton (Hg) signal is often broad and its chemical shift is highly dependent on concentration and temperature.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a standard protocol for the acquisition of a ¹H NMR spectrum for the title compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters should be employed. A typical experiment includes:
-
A 90° pulse width.
-
A relaxation delay of 1-2 seconds.
-
An acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation to convert the FID to the frequency domain spectrum.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule, referencing the data provided in this guide.
Caption: Standard workflow for the ¹H NMR analysis of organic compounds.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For unambiguous structure confirmation, it is recommended to complement ¹H NMR data with other analytical techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Core Content: Estimated 13C NMR Chemical Shifts and Experimental Protocol
This technical guide provides an analysis of the estimated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. Due to the absence of publicly available experimental spectra for this specific compound, the chemical shifts presented herein are estimations derived from spectral data of structurally analogous compounds. This guide also outlines a detailed, generalized experimental protocol for the acquisition of a 13C NMR spectrum applicable to this and similar molecules.
Estimated 13C NMR Data
The following table summarizes the estimated 13C NMR chemical shifts for this compound. These estimations are based on a comparative analysis of experimental data for trans-1,4-cyclohexanedimethanol and various tert-butyldimethylsilyl (TBDMS) protected alcohols. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below. Given the common synthetic routes, the trans isomer of the cyclohexyl ring is assumed.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale for Estimation |
| C1, C4 | ~41 | Based on the chemical shift of the substituted carbons in trans-1,4-cyclohexanedimethanol. |
| C2, C3, C5, C6 | ~30 | Based on the chemical shift of the unsubstituted methylene carbons in trans-1,4-cyclohexanedimethanol. |
| C7 | ~69 | Estimated based on the chemical shift for the -CH2O-Si carbon in TBDMS-protected primary alcohols. |
| C8 | ~68 | Estimated based on the chemical shift for the -CH2OH carbon in trans-1,4-cyclohexanedimethanol. |
| C9 | ~18 | Based on the chemical shift for the quaternary carbon of the tert-butyl group in TBDMS ethers.[1] |
| C10 | ~26 | Based on the chemical shift for the methyl carbons of the tert-butyl group in TBDMS ethers.[1] |
| C11 | ~-5 | Based on the chemical shift for the methyl carbons on the silicon atom in TBDMS ethers.[1] |
Disclaimer: The chemical shifts provided are estimations and should be used as a guide for spectral interpretation. Actual experimental values may vary based on solvent, concentration, and other experimental conditions.
Structural Diagram and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.
Caption: Structure of this compound.
Experimental Protocol for 13C NMR Spectroscopy
This section provides a detailed methodology for acquiring a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), unless the solvent contains a reference.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: 13C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: A 30° pulse angle is recommended to allow for faster repetition rates without saturating quaternary carbons.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2 seconds. This can be increased for better quantitation of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[2][3]
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum manually to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3) or the TMS peak to 0 ppm.
-
Perform peak picking to identify the chemical shift of each signal.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.
Caption: General workflow for an NMR experiment.
References
Technical Guide: Solubility Profile of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a bifunctional organic molecule featuring a cyclohexane scaffold. Its structure incorporates a primary alcohol (-CH₂OH) and a bulky tert-butyldimethylsilyl (TBS) ether group. This combination of a polar hydroxyl group and a large, nonpolar silyl ether moiety results in a distinct solubility profile that is critical for its application in organic synthesis, particularly as a protected intermediate. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a summary of the available solubility data, a detailed experimental protocol for its quantitative determination, and a workflow for this procedure.
Physicochemical Properties and Predicted Solubility
The molecular structure of this compound, with its CAS Number 141836-50-2, suggests a nuanced solubility behavior. The presence of the hydroxyl group allows for hydrogen bonding, which may contribute to its solubility in polar solvents. Conversely, the large, hydrophobic tert-butyldimethylsilyl group and the cyclohexyl ring enhance its affinity for nonpolar or moderately polar organic solvents.[1] This compound is characterized as a colorless oil.[2][3]
Qualitative Solubility Data
| Solvent | Solubility |
| Dichloromethane | Soluble[2][3] |
| Ethyl Acetate | Soluble[2][3] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask equilibrium method.
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., RI, ELSD, or MS)
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid or oil at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any microscopic undissolved particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Alternatively, dilute an accurate aliquot of the filtered saturated solution with a suitable solvent in a volumetric flask.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve should be prepared using standard solutions of known concentrations.
-
3. Data Calculation
-
Calculate the mass of the solute in the filtered saturated solution based on the analytical results.
-
Determine the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized, its structural features suggest solubility in a range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to empirically determine this critical physicochemical property, enabling more informed decisions in synthetic and developmental applications.
References
An In-depth Technical Guide to the Cis and Trans Isomers of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. This compound serves as a valuable intermediate in various fields, including the synthesis of Rho kinase inhibitors.[1] A thorough understanding of its isomeric forms is crucial for developing stereochemically pure active pharmaceutical ingredients and other fine chemicals.
Synthesis of a Mixture of Cis and Trans Isomers
The synthesis of this compound is achieved through the regioselective monosilylation of the commercially available mixture of cis- and trans-1,4-cyclohexanedimethanol. The steric hindrance imparted by the tert-butyldimethylsilyl group favors the protection of one of the two primary hydroxyl groups.[2][3]
Experimental Protocol: Regioselective Monosilylation
Materials:
-
A mixture of cis- and trans-1,4-cyclohexanedimethanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of a mixture of cis- and trans-1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
-
Stir the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers of this compound, along with some unreacted diol and bis-silylated by-product.
Figure 1: Synthetic workflow for the preparation of a mixture of cis and trans isomers.
Separation of Cis and Trans Isomers
The separation of the cis and trans isomers from the crude product mixture can be effectively achieved using silica gel column chromatography. The difference in the spatial arrangement of the hydroxyl and the bulky tert-butyldimethylsilyloxymethyl groups leads to a difference in their polarity and interaction with the stationary phase, allowing for their separation.
Experimental Protocol: Isomer Separation by Column Chromatography
Materials:
-
Crude product mixture from the synthesis step
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will need to be optimized, but a starting point could be from 5% to 30% ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure cis and trans isomers.
-
Combine the fractions containing each pure isomer and concentrate under reduced pressure to yield the isolated cis- and trans-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol.
Figure 2: Logical workflow for the separation of cis and trans isomers.
Comparative Data of Cis and Trans Isomers
The distinct stereochemistry of the cis and trans isomers results in different physical and spectroscopic properties. The following tables summarize the expected properties based on known trends for substituted cyclohexanes.
Table 1: Physical Properties
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₁₄H₃₀O₂Si | C₁₄H₃₀O₂Si |
| Molecular Weight | 258.48 g/mol | 258.48 g/mol |
| Appearance | Colorless Oil | Colorless Oil or Low-Melting Solid |
| Boiling Point | Lower than trans-isomer | Higher than cis-isomer (Predicted: 301.4 ± 15.0 °C)[4] |
| Density | Lower than trans-isomer | Higher than cis-isomer (Predicted: 0.899 ± 0.06 g/cm³)[4] |
| Polarity | Generally less polar | Generally more polar |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate.[4] | Soluble in organic solvents like dichloromethane and ethyl acetate.[4] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
The ¹H and ¹³C NMR spectra are crucial for the unambiguous identification of the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring and the hydroxymethyl group will differ due to their different spatial orientations.
| ¹H NMR (CDCl₃) | cis-Isomer (Expected) | trans-Isomer (Expected) |
| δ (Si-C(CH₃)₃) | ~0.05 ppm (s, 9H) | ~0.05 ppm (s, 9H) |
| δ (Si-(CH₃)₂) | ~0.90 ppm (s, 6H) | ~0.90 ppm (s, 6H) |
| δ (Cyclohexane-H) | Broader signals due to conformational flexibility | Sharper signals due to more rigid conformation |
| δ (CH₂-OSi) | Distinct chemical shift | Distinct chemical shift |
| δ (CH₂-OH) | Distinct chemical shift | Distinct chemical shift |
| ¹³C NMR (CDCl₃) | cis-Isomer (Expected) | trans-Isomer (Expected) |
| δ (Si-C(CH₃)₃) | ~18.3 ppm | ~18.3 ppm |
| δ (Si-C(CH₃)₃) | ~25.9 ppm | ~25.9 ppm |
| δ (Si-(CH₃)₂) | ~-5.4 ppm | ~-5.4 ppm |
| δ (Cyclohexane-C) | 4-5 distinct signals | 3-4 distinct signals due to symmetry |
| δ (CH₂-OSi) | Distinct chemical shift | Distinct chemical shift |
| δ (CH₂-OH) | Distinct chemical shift | Distinct chemical shift |
Note: The exact chemical shifts and coupling constants need to be determined experimentally. The values provided are estimations based on similar structures.
Applications in Drug Development
The trans isomer of this compound is a known intermediate in the synthesis of Rho kinase (ROCK) inhibitors.[1] ROCK inhibitors are a class of drugs being investigated for the treatment of various diseases, including glaucoma, cardiovascular diseases, and neurological disorders. The stereochemistry of the cyclohexane ring is often critical for the biological activity of the final drug molecule. Therefore, the ability to synthesize and isolate the pure trans isomer is of significant importance in the drug development process.
This technical guide provides a foundational understanding of the synthesis, separation, and characterization of the cis and trans isomers of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists working with this important chemical intermediate.
References
A Comprehensive Technical Guide to [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a bifunctional organic compound relevant in medicinal chemistry and organic synthesis. This document outlines its physicochemical characteristics, analytical methodologies for its characterization, and its role as a synthetic intermediate.
Physicochemical Properties
This compound, with the CAS number 141836-50-2, is an organic compound featuring a cyclohexyl ring functionalized with both a hydroxyl group and a tert-butyldimethylsilyl (TBDMS) protected primary alcohol.[1] The TBDMS group serves as a protecting group, enhancing the compound's stability and hydrophobicity, making it a versatile intermediate in multi-step organic syntheses.[1] The presence of the hydroxyl group allows for further chemical modifications and influences its solubility.[1]
Quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₃₀O₂Si |
| Molecular Weight | 258.47 g/mol [1][2][3][4] |
| CAS Number | 141836-50-2[1] |
| Appearance | Colorless Oil[3][4] |
| Boiling Point (Predicted) | 301.4 ± 15.0 °C[3][4][5] |
| Density (Predicted) | 0.899 ± 0.06 g/cm³[3][4][5] |
| pKa (Predicted) | 15.05 ± 0.10[3][4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate[3][4] |
Chemical Structure
The chemical structure of this compound consists of a central cyclohexane ring. A methanol group (-CH₂OH) is attached to one of the carbons of the ring. On the opposite carbon (position 4), there is a methoxymethyl group where the hydroxyl is protected by a tert-butyldimethylsilyl ether.
Role in Synthesis
The trans isomer of this compound serves as an intermediate in the synthesis of Rho kinase (ROCK) inhibitors and neurite outgrowth promoters.[3] This makes it a valuable building block in the development of therapeutic agents targeting these pathways.
Experimental Protocols for Analysis
GC-MS is a suitable technique for the analysis of this compound due to its volatility.
-
Sample Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
Perform serial dilutions to bring the concentration within the linear range of the instrument.
-
If quantitative analysis is required, add a fixed concentration of an appropriate internal standard to all calibration standards and samples.[6]
-
Transfer the final solution to a GC vial for analysis.
-
-
Instrumentation and Conditions (Suggested Starting Parameters):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[7]
-
Inlet Temperature: 250 °C.[7]
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Ionization Source: Electron Ionization (EI).[7]
-
For less volatile derivatives or for purity analysis, reverse-phase HPLC can be utilized.
-
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) in the mobile phase.[6]
-
Create a series of calibration standards by diluting the stock solution.
-
For the "dilute and shoot" method, dilute a precise volume of the reaction mixture with the mobile phase to a concentration within the calibration range.[6]
-
Add an internal standard if performing quantitative analysis.[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
-
Instrumentation and Conditions (Suggested Starting Parameters):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detector: UV-Vis at 210 nm (note: this compound has a weak chromophore, so other detection methods like RI or ELSD may be more suitable).[6]
-
NMR spectroscopy is essential for the structural elucidation and confirmation of the compound's identity.
-
Sample Preparation:
-
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire spectra on a 100 MHz or higher field spectrometer using a proton-decoupled sequence.[7]
-
Disclaimer: The experimental protocols provided are suggested starting points based on the analysis of structurally similar compounds. Method validation and optimization are highly recommended for specific applications.
References
- 1. CAS 141836-50-2: [4-(tert-Butyldimethylsilyloxymethyl)cycl… [cymitquimica.com]
- 2. ((1R,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol [lgcstandards.com]
- 3. trans [4-(tert-Butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol | 180046-62-2 [chemicalbook.com]
- 4. trans [4-(tert-Butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol CAS#: 180046-62-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability of the TBS Ether in [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the tert-butyldimethylsilyl (TBS) ether in the bifunctional molecule, [4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]methanol. This compound, featuring a primary alcohol and a TBS-protected primary alcohol on a cyclohexane scaffold, is a valuable building block in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. Understanding the stability of the TBS ether under various conditions is critical for its effective utilization in multi-step synthetic sequences.
Introduction to TBS Ether Stability
The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for alcohols due to its steric bulk and predictable reactivity. Its stability is a key consideration in designing synthetic routes, as it must withstand a range of reaction conditions while being readily cleavable when desired. The stability of a TBS ether is influenced by several factors, including the steric environment of the protected alcohol, the electronic nature of the surrounding molecule, and the reaction conditions (pH, temperature, solvent, and reagents).[1]
The target molecule, this compound, possesses a primary TBS ether. Primary TBS ethers are generally less sterically hindered than secondary or tertiary TBS ethers, making them more susceptible to cleavage.[2] The presence of a free primary alcohol in the molecule also introduces the potential for intramolecular reactions under certain conditions, although such reactions are not commonly reported for this specific substrate.
Quantitative Stability Data
Table 1: Relative Stability of Silyl Ethers to Hydrolysis [3]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 2: Common Deprotection Conditions for Primary TBS Ethers
| Condition | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| Acidic | Acetic Acid (AcOH) / H₂O | THF | Room Temp. | Hours to days | Very mild and selective.[4] |
| p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | 0 - Room Temp. | Minutes to hours | Faster than AcOH.[3] | |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 0 - Room Temp. | Minutes to hours | Strong acid, less selective.[2] | |
| Basic | Lithium Hydroxide (LiOH) | Dioxane/EtOH/H₂O | 90 | Hours | Forcing conditions required.[5] |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp. | Hours | Generally slow for alkyl TBS ethers. | |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF | 0 - Room Temp. | 15 min - 18 hours | Most common method.[5] |
| Hydrofluoric acid - Pyridine (HF·Py) | THF | 0 - Room Temp. | Hours | Buffered fluoride source, can be selective.[3] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and deprotection of TBS ethers, adapted for the context of this compound.
Synthesis of this compound (Selective Monoprotection)
The synthesis of the target compound involves the selective monoprotection of one of the primary hydroxyl groups of 1,4-cyclohexanedimethanol.
Protocol:
-
To a solution of 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.5 eq).
-
The mixture is stirred at room temperature until all solids dissolve.
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq) is added portion-wise to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-protected product from the starting diol and the di-protected byproduct.
Deprotection of the TBS Ether
Protocol:
-
The TBS-protected alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio).[4]
-
The solution is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Once the deprotection is complete, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude diol can be further purified by column chromatography or recrystallization.
Protocol:
-
To a solution of the TBS-protected alcohol (1.0 eq) in THF, a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added at 0 °C.[5]
-
The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting diol is purified by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of TBS ether cleavage and a decision-making workflow for selecting an appropriate deprotection strategy.
Caption: Mechanisms of TBS Ether Cleavage under Acidic, Fluoride-Mediated, and Basic Conditions.
References
Methodological & Application
Application Notes and Protocols: Efficient Synthesis of 1,4-Bis(tert-butyldimethylsilyloxymethyl)cyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups. The tert-butyldimethylsilyl (TBS) ether is a robust and widely used protecting group for alcohols due to its ease of introduction, stability to a broad range of reaction conditions, and straightforward removal.[1][2][3] 1,4-Cyclohexanedimethanol is a common building block in the synthesis of various materials and pharmaceutical compounds, and the protection of its two primary hydroxyl groups is often a necessary synthetic operation.[4][5]
This application note provides a detailed protocol for the efficient protection of both primary hydroxyl groups of 1,4-cyclohexanedimethanol using tert-butyldimethylsilyl chloride (TBS-Cl). The procedure is based on the widely accepted and reliable Corey protocol, employing imidazole as a base in a polar aprotic solvent.[1][2][6]
Reaction Principle
The protection reaction proceeds via a nucleophilic attack of the hydroxyl groups of 1,4-cyclohexanedimethanol on the silicon atom of tert-butyldimethylsilyl chloride. Imidazole acts as a catalyst and a base, activating the silylating agent and scavenging the hydrochloric acid byproduct.[1] The use of a slight excess of the silylating agent and base ensures the complete protection of both hydroxyl groups. The steric bulk of the TBS group makes the resulting silyl ether stable under many synthetic conditions.[3][7]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the TBS protection of 1,4-cyclohexanedimethanol. The values are based on typical results for the protection of primary alcohols under the specified conditions.
| Parameter | Value |
| Reactants | |
| 1,4-Cyclohexanedimethanol | 1.0 eq |
| tert-Butyldimethylsilyl chloride (TBS-Cl) | 2.2 - 2.5 eq |
| Imidazole | 2.5 - 3.0 eq |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Conditions | |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 12 - 24 hours |
| Product | 1,4-Bis(tert-butyldimethylsilyloxymethyl)cyclohexane |
| Expected Yield | > 95% |
| Purity (after chromatography) | > 98% |
| Characterization Data (Expected) | |
| ¹H NMR (400 MHz, CDCl₃) | |
| δ 3.45 (d, J = 6.0 Hz, 4H) | Methylene protons adjacent to oxygen |
| δ 1.40-1.80 (m, 10H) | Cyclohexane ring protons |
| δ 0.89 (s, 18H) | tert-Butyl protons |
| δ 0.04 (s, 12H) | Dimethylsilyl protons |
| ¹³C NMR (100 MHz, CDCl₃) | |
| δ 69.0 | Methylene carbons adjacent to oxygen |
| δ 39.0 | Methine carbons of cyclohexane ring |
| δ 29.5 | Methylene carbons of cyclohexane ring |
| δ 25.9 | tert-Butyl quaternary carbons |
| δ 18.3 | tert-Butyl methyl carbons |
| δ -5.3 | Dimethylsilyl carbons |
| Mass Spectrometry (ESI-MS) | |
| m/z | [M+Na]⁺ calculated for C₂₀H₄₄O₂Si₂Na: 407.2721, Found: 407.2725 |
Experimental Protocol
Materials:
-
1,4-Cyclohexanedimethanol (mixture of cis and trans isomers)
-
tert-Butyldimethylsilyl chloride (TBS-Cl)[8]
-
Imidazole[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-cyclohexanedimethanol (1.0 eq).
-
Dissolve the diol in anhydrous DMF.
-
Add imidazole (2.5 - 3.0 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (2.2 - 2.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-bis(tert-butyldimethylsilyloxymethyl)cyclohexane as a colorless oil.[1]
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the TBS protection of an alcohol catalyzed by imidazole.
Caption: Mechanism of TBS protection of 1,4-cyclohexanedimethanol.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of 1,4-bis(tert-butyldimethylsilyloxymethyl)cyclohexane.
Caption: Experimental workflow for TBS protection.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. WO2013004579A2 - Ethers of bis(hydroxymethyl)cyclohexanes - Google Patents [patents.google.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. EP3337780B1 - Process for preparing 1,4-bis(ethoxymethyl)cyclohexane - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Deprotection of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective deprotection of the primary hydroxyl group in [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a common intermediate in organic synthesis. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a widely used protecting group for hydroxyl functionalities due to its ease of installation, stability under a range of reaction conditions, and selective removal.[1] This selective deprotection is a critical step in multi-step syntheses where differential protection of hydroxyl groups is required.
Principle of Selectivity
The selective deprotection of one TBDMS ether in the presence of another, or the selective deprotection of a TBDMS ether in the presence of other protecting groups, relies on differences in steric hindrance and the choice of deprotection reagent and conditions. In the case of this compound, both hydroxyl groups are primary, suggesting that selectivity might be challenging. However, subtle differences in the steric environment or the choice of a milder deprotection protocol can achieve the desired outcome.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reagents and conditions for the deprotection of TBDMS ethers, which can be adapted for the selective deprotection of this compound. The choice of method will depend on the desired selectivity and the presence of other functional groups in the molecule.
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| TBAF (1.1 equiv.) | THF | 0 to RT | 45 min | 32 | Can be basic; may cause decomposition of sensitive substrates.[2] |
| TBAF (1.2 equiv.) | THF | RT | 48 h | 97 | Effective for more complex alcohols.[1] |
| TBAF (1.0 equiv.) | THF | RT | Overnight | 99 | High yield for primary alcohol derivatives.[1] |
| HF-Pyridine | THF/Pyridine | 0 | 8 h | - | Often used for selective deprotection.[3] |
| Oxone | 50% aq. Methanol | RT | 2.5 - 3 h | - | Mild and selective for primary TBDMS ethers.[4] |
| Acetyl Chloride (cat.) | Methanol | - | - | Good | Tolerates various other protecting groups.[5][6] |
| N-Iodosuccinimide (cat.) | Methanol | - | - | Excellent | Allows selective deprotection of alcoholic TBDMS ethers over phenolic ones.[5] |
| SnCl₂·2H₂O | Ethanol | RT or Reflux | - | 82-91 | Can be performed under microwave irradiation for faster reaction. |
| CuCl₂·2H₂O (cat.) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Moderate to Excellent | Nearly neutral conditions.[7] |
| Sodium Tetrachloroaurate(III) Dihydrate (cat.) | Methanol | RT | 3.5 h | 95 | Mild conditions with low catalyst loading.[8] |
Experimental Protocols
Protocol 1: Selective Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes a general procedure for the deprotection of a TBDMS ether using TBAF, which is one of the most common methods.[1] For selective deprotection of this compound, careful monitoring of the reaction progress is crucial.
Materials:
-
This compound (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.0 M in THF, 1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion or when desired selectivity is achieved, quench the reaction by adding water.[2]
-
Dilute the reaction mixture with dichloromethane.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired partially deprotected product.
Note: The basicity of TBAF can sometimes lead to decomposition of sensitive substrates.[2] In such cases, buffering the TBAF with acetic acid or using alternative, milder reagents is recommended.[2]
Protocol 2: Selective Deprotection using Oxone
This protocol offers a mild and selective method for the cleavage of primary TBDMS ethers.[4]
Materials:
-
This compound (1.0 equiv.)
-
Oxone (potassium peroxymonosulfate)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Prepare a 50% aqueous methanolic solution of Oxone.
-
Dissolve the TBDMS-protected substrate in the Oxone solution.
-
Stir the mixture at room temperature for 2.5-3 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Workflow for the selective deprotection of this compound.
Caption: General mechanism of TBDMS ether deprotection using fluoride ions.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Use of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a versatile bifunctional linker molecule designed for solid-phase synthesis (SPS). Its unique structure, featuring a primary alcohol for attachment to a solid support or the initial building block, and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether protecting a second primary alcohol, makes it a valuable tool in the synthesis of peptides, glycopeptides, and other complex organic molecules.[1][2] The TBDMS group provides robust protection throughout multi-step synthetic sequences and can be selectively cleaved under specific acidic or fluoride-containing conditions, allowing for controlled release of the final product from the solid support.[3][4] This application note provides detailed protocols for the incorporation and use of this silyl ether-based linker in solid-phase synthesis workflows.
Key Features and Advantages
-
Orthogonal Protection: The TBDMS ether is stable to a wide range of reagents used in standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS), allowing for selective deprotection of other protecting groups without premature cleavage from the resin.[3][5]
-
Tunable Cleavage Conditions: The final product can be cleaved from the solid support using either acidic conditions (e.g., trifluoroacetic acid) or a fluoride source (e.g., tetrabutylammonium fluoride), providing flexibility in the final deprotection strategy.[3][6]
-
Enhanced Stability: The silyl ether linkage is generally more stable than many traditional ester-based linkers, particularly towards basic conditions used for Fmoc deprotection in SPPS.[5]
Data Presentation
The efficiency of solid-phase synthesis is critically dependent on the loading of the linker and the first building block, as well as the final cleavage yield. The following table summarizes representative quantitative data for silyl ether linkers used in solid-phase synthesis.
| Parameter | Typical Value | Conditions/Notes | Reference |
| Linker Loading on Resin | 0.2 - 0.8 mmol/g | Dependent on the resin and reaction conditions. | [4] |
| First Amino Acid Loading | 0.2 - 0.5 mmol/g | Varies with the amino acid and coupling method. | [4] |
| Final Peptide Yield (Overall) | 15 - 40% | Dependent on peptide length and sequence. | [6] |
| Cleavage Efficiency (Acidic) | > 90% | Typically with 95% TFA and scavengers. | [4] |
| Cleavage Efficiency (Fluoride) | > 85% | With reagents such as CsF-AcOH or TBAF. | [3][6] |
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin
This protocol describes the immobilization of the linker onto a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the DCM.
-
Linker Activation: In a separate flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (3.0 eq. relative to resin capacity) in anhydrous DMF (10 mL). Carefully add NaH (3.2 eq.) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Coupling Reaction: Add the activated linker solution to the swollen resin. Seal the vessel and agitate the mixture at 50 °C for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis or by cleaving the TBDMS group and quantifying the released diol.
Protocol 2: Loading of the First Fmoc-Amino Acid onto the Linker-Functionalized Resin
This protocol details the esterification of the free hydroxyl group of the immobilized linker with the first N-Fmoc protected amino acid.
Materials:
-
Linker-functionalized resin from Protocol 1
-
N-Fmoc protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour. Drain the DCM.
-
Activation and Coupling: In a separate flask, dissolve the N-Fmoc protected amino acid (4.0 eq. relative to linker loading), and DMAP (1.0 eq.) in a mixture of DCM and DMF (4:1, 10 mL). Add DIC (4.0 eq.) and stir for 10 minutes.
-
Loading Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Capping: To cap any unreacted hydroxyl groups, drain the reaction solution and add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM. Agitate for 1 hour.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (5 x 10 mL) and DMF (5 x 10 mL).
-
Fmoc Deprotection and Quantification: A small sample of the resin can be treated with 20% piperidine in DMF to remove the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct can be measured spectrophotometrically at 301 nm to determine the loading of the first amino acid.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS)
Following the loading of the first amino acid, peptide chain elongation is performed using standard Fmoc-SPPS protocols. A typical cycle involves:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: Thorough washing with DMF.
-
Coupling: Addition of the next N-Fmoc protected amino acid, activated with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA).
-
Washing: Thorough washing with DMF.
These steps are repeated for each amino acid in the sequence.
Protocol 4: Cleavage of the Peptide from the Resin
Two alternative methods are presented for the final cleavage of the synthesized peptide from the silyl linker.
Method A: Acidic Cleavage
This method simultaneously cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Materials:
-
Peptide-bound resin, dried under vacuum.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Cold diethyl ether.
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the precipitated peptide by centrifugation or filtration. Wash the peptide with cold diethyl ether and dry under vacuum.
Method B: Fluoride-Mediated Cleavage
This method provides a milder cleavage, which can be advantageous if acid-sensitive functionalities are present in the peptide.
Materials:
-
Peptide-bound resin, dried under vacuum.
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF.
-
Acetic acid.
-
Anhydrous Tetrahydrofuran (THF).
-
Saturated aqueous ammonium chloride (NH₄Cl).
Procedure:
-
Resin Swelling: Swell the dried peptide-bound resin in anhydrous THF.
-
Cleavage Reaction: Add a solution of TBAF (3.0 eq. relative to resin loading) and acetic acid (2.0 eq.) in THF. Agitate the mixture at room temperature for 4-6 hours.
-
Work-up: Filter the resin and wash with THF. Combine the filtrates and quench with saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude peptide can be purified by chromatography.
Visualizations
Caption: Workflow for solid-phase synthesis using the silyl linker.
Caption: Cleavage strategies for the silyl linker.
References
Application Notes: [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a bifunctional chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a rigid cyclohexane core, a primary alcohol for further functionalization, and a tert-butyldimethylsilyl (TBDMS) protected primary alcohol, makes it an attractive intermediate for synthesizing complex molecules. The TBDMS group offers stability and selective deprotection, allowing for orthogonal chemical strategies. The 1,4-disubstituted cyclohexane ring provides a non-planar, rigid scaffold that can be used as a linker or spacer in drug candidates, influencing their pharmacokinetic and pharmacodynamic properties.
While direct literature citing the use of this compound in the synthesis of specific, named drug candidates is sparse, its structural motifs are relevant to several therapeutic areas. Notably, it has been suggested as an intermediate in the production of Rho kinase (ROCK) inhibitors and neurite outgrowth promoters. This application note will focus on its potential application in the synthesis of novel ROCK inhibitors, providing a detailed, representative protocol and relevant biological context.
Application in the Synthesis of Rho Kinase (ROCK) Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis. Consequently, ROCK inhibitors are an important class of therapeutic agents.
The this compound scaffold can serve as a versatile linker to connect a hinge-binding pharmacophore to a solvent-exposed moiety in a hypothetical ROCK inhibitor. The cyclohexane ring offers a rigid spacer to orient the functional groups for optimal interaction with the target protein.
Hypothetical Synthesis of a ROCK Inhibitor
Herein, we describe a hypothetical synthetic route to a potential ROCK inhibitor, Compound 5 , utilizing this compound as a key intermediate. The target compound features a 4-aminopyridine hinge-binding motif.
Synthetic Scheme:
Experimental Protocols
Protocol 1: Synthesis of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methyl methanesulfonate (Intermediate 1)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (Et3N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-(Azidomethyl)-1-((tert-butyldimethylsilyloxy)methyl)cyclohexane (Intermediate 2)
-
Dissolve the crude mesylate from the previous step (1.0 eq) in dimethylformamide (DMF, 0.3 M).
-
Add sodium azide (NaN3, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the azide intermediate.
Subsequent protocols for the synthesis of Compound 5 would follow standard procedures for silyl deprotection (e.g., using TBAF), oxidation (e.g., with DMP), reductive amination (e.g., with sodium triacetoxyborohydride), and azide reduction (e.g., Staudinger reaction or hydrogenation).
Quantitative Data
The following table presents hypothetical data for the synthesized ROCK inhibitor, Compound 5 . This data is for illustrative purposes to demonstrate the potential of this chemical scaffold.
| Compound | Target | Assay Type | IC50 (nM) | Synthetic Yield (Overall) |
| Compound 5 | ROCK1 | In vitro kinase assay | 75 | 35% |
| ROCK2 | In vitro kinase assay | 45 | ||
| Fasudil | ROCK1/2 | In vitro kinase assay | ~1900 | N/A |
Biological Context: The ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. Upon activation by upstream signals, the small GTPase RhoA activates ROCK, which in turn phosphorylates several downstream substrates. Key substrates include Myosin Light Chain (MLC) and the Myosin Binding Subunit of MLC phosphatase (MYPT1), leading to increased smooth muscle contraction and actin stress fiber formation.
Conclusion
This compound represents a valuable and versatile building block for drug discovery. Its rigid, non-aromatic core and orthogonal protecting group strategy make it suitable for constructing linkers and scaffolds in a variety of drug candidates. The provided hypothetical application in the synthesis of a novel ROCK inhibitor highlights its potential utility and provides a framework for its incorporation into medicinal chemistry programs. Researchers are encouraged to explore this and other applications of this promising intermediate in the development of new therapeutics.
Application Notes and Protocols: Synthesis of Bifunctional Linkers Utilizing [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a bifunctional, non-cleavable linker for potential use in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), starting from [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. The rigid cyclohexane core of this starting material can provide favorable steric properties to the resulting linker, potentially influencing the stability and pharmacokinetic profile of the final conjugate.
Introduction
The development of effective targeted therapies, such as ADCs and PROTACs, relies on the critical role of the chemical linker that connects the targeting moiety to the therapeutic payload. The linker's structure influences the stability, solubility, and overall efficacy of the conjugate. Non-cleavable linkers, in particular, offer enhanced plasma stability, releasing the payload only after lysosomal degradation of the targeting protein.
This protocol describes a synthetic route to a bifunctional linker incorporating a stable cyclohexane moiety derived from this compound. The described synthesis results in a linker with a terminal maleimide group for conjugation to thiol-containing biomolecules (e.g., cysteine residues in antibodies) and a protected carboxylic acid for subsequent payload attachment.
Synthetic Workflow
The overall synthetic strategy involves a three-step process starting from the mono-protected diol, this compound. The free hydroxyl group is first functionalized with a protected amino-maleimide moiety. Subsequently, the silyl protecting group is removed to reveal the primary alcohol, which is then oxidized to a carboxylic acid. This sequence provides a heterobifunctional linker ready for payload conjugation and subsequent bioconjugation.
Figure 1: Synthetic workflow for the bifunctional linker.
Experimental Protocols
Materials:
-
This compound
-
N-(2-aminoethyl)maleimide trifluoroacetate salt
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Dess-Martin Periodinane (DMP)
-
Sodium chlorite (NaClO2)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step 1: Synthesis of Silyl-protected Maleimide Linker (Intermediate 1)
This step involves the coupling of the starting alcohol with a maleimide-containing amine.
Procedure:
-
To a solution of this compound (1.0 g, 3.87 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere, add triethylamine (1.62 mL, 11.6 mmol).
-
In a separate flask, dissolve N-(2-aminoethyl)maleimide trifluoroacetate salt (1.24 g, 4.64 mmol) in anhydrous DMF (5 mL).
-
Add the N-(2-aminoethyl)maleimide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Gradient: 10-40% EtOAc in hexanes) to yield Intermediate 1 as a colorless oil.
Step 2: Desilylation to Reveal the Primary Alcohol (Intermediate 2)
The silyl protecting group is removed to expose the second hydroxyl group.
Procedure:
-
Dissolve Intermediate 1 (assumed quantitative yield from the previous step, ~3.87 mmol) in THF (15 mL).
-
Add TBAF (1 M solution in THF, 4.64 mL, 4.64 mmol) dropwise to the solution at room temperature.
-
Stir the reaction for 4 hours, monitoring by TLC (Eluent: 50% EtOAc in hexanes).
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (Gradient: 30-70% EtOAc in hexanes) to afford Intermediate 2.
Step 3: Oxidation to the Carboxylic Acid (Final Bifunctional Linker)
The terminal alcohol is oxidized to a carboxylic acid to provide a handle for payload attachment.
Procedure:
-
Dissolve Intermediate 2 (assumed ~3.5 mmol) in DCM (20 mL).
-
Add Dess-Martin Periodinane (1.78 g, 4.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the formation of the intermediate aldehyde by TLC (Eluent: 60% EtOAc in hexanes).
-
In a separate flask, prepare a solution of sodium chlorite (0.95 g, 10.5 mmol) and sodium dihydrogen phosphate (0.84 g, 7.0 mmol) in water (10 mL).
-
Add 2-methyl-2-butene (3.7 mL, 35 mmol) to the aldehyde solution, followed by the dropwise addition of the sodium chlorite solution at 0 °C.
-
Stir the biphasic mixture vigorously for 6 hours at room temperature.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
Purify the final product by silica gel column chromatography (Gradient: 0-10% Methanol in DCM) to yield the bifunctional linker.
Data Presentation
| Step | Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) | Purity (by LC-MS) |
| 1 | Intermediate 1 | 1.00 | 1.35 | 85 | >95% |
| 2 | Intermediate 2 | 1.35 | 0.88 | 90 | >95% |
| 3 | Final Linker | 0.88 | 0.79 | 85 | >97% |
Table 1: Summary of synthetic results and product characterization.
Logical Relationship of Synthetic Steps
The synthesis is designed as a linear sequence where the product of each step serves as the reactant for the next, ensuring a controlled and efficient construction of the target bifunctional linker.
Figure 2: Logical flow of the linker synthesis.
Conclusion
This document provides a comprehensive protocol for the synthesis of a novel, non-cleavable bifunctional linker based on a cyclohexane scaffold. The detailed experimental procedures and expected outcomes offer a valuable resource for researchers in the field of targeted drug delivery. The resulting linker, featuring orthogonal functionalities, is well-suited for the construction of advanced therapeutic conjugates. Further studies would be required to evaluate the in vitro and in vivo performance of ADCs or PROTACs constructed using this linker.
Application Notes and Protocols: Acylation of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a valuable bifunctional building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structure features a primary alcohol for further functionalization and a tert-butyldimethylsilyl (TBDMS) protected primary alcohol, offering opportunities for selective transformations. This document provides detailed protocols for the acylation of the free primary hydroxyl group with various acyl chlorides. The resulting esters are key intermediates in the synthesis of diverse molecular architectures.
The acylation of alcohols with acyl chlorides is a fundamental and widely used transformation for the formation of ester linkages. The reaction proceeds via a nucleophilic acyl substitution mechanism. The use of a base, typically a tertiary amine such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which can otherwise lead to undesired side reactions, including the potential cleavage of the acid-sensitive TBDMS protecting group.[1]
Reaction and Mechanism
The reaction involves the nucleophilic attack of the primary alcohol on the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine, facilitates the reaction by activating the acyl chloride through the formation of a more reactive acylpyridinium salt and by scavenging the HCl generated during the reaction.[1][2]
Caption: General mechanism of pyridine-catalyzed acylation.
Experimental Protocols
This section provides detailed protocols for the acylation of this compound with various acyl chlorides.
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, cinnamoyl chloride, butyryl chloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle it with care in a fume hood.
Protocol 1: General Procedure for Acylation
This protocol can be adapted for various acyl chlorides. For specific reaction times and temperatures, refer to Table 1.
Caption: Experimental workflow for the acylation reaction.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at the temperature and for the duration specified in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the acylation of this compound with various acyl chlorides. These values are based on general knowledge of acylation reactions of primary alcohols and may require optimization for specific experimental setups.
| Acyl Chloride | R-Group | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acetyl chloride | CH₃ | 0 to rt | 1 - 3 | 90 - 98 | Reaction is typically fast and exothermic.[3] |
| Benzoyl chloride | C₆H₅ | 0 to rt | 2 - 6 | 85 - 95 | A less reactive acyl chloride than acetyl chloride.[4] |
| Cinnamoyl chloride | C₆H₅CH=CH | rt | 4 - 8 | 80 - 90 | Product may be a solid. |
| Butyryl chloride | CH₃(CH₂)₂ | 0 to rt | 1 - 4 | 88 - 96 | Similar reactivity to acetyl chloride.[5] |
Table 1: Typical Reaction Conditions and Yields for Acylation.
Stability of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) ether is generally stable under basic and neutral conditions but is sensitive to acid.[6][7] The hydrochloric acid generated during the acylation reaction must be efficiently neutralized by the base (pyridine) to prevent cleavage of the TBDMS group. The use of a slight excess of pyridine is recommended to ensure the reaction medium remains basic. During the aqueous work-up, the brief exposure to 1 M HCl is generally tolerated by the TBDMS group, especially at low temperatures. However, prolonged exposure to acidic conditions should be avoided.
Applications of the Ester Products
The synthesized [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methyl esters are versatile intermediates. The ester functionality can be further modified, for example, through hydrolysis to reveal the diol, or the TBDMS group can be selectively deprotected to unmask the other primary alcohol for subsequent reactions. These compounds can serve as precursors for:
-
Drug Discovery: As scaffolds for the synthesis of novel small molecules with potential therapeutic applications. The cyclohexane core provides a rigid framework that can be functionalized to interact with biological targets.
-
Materials Science: For the development of new polymers, liquid crystals, and other functional materials where the specific properties of the substituted cyclohexane moiety can be exploited.
-
Prodrug Design: The ester linkage can be designed to be cleavable in vivo, releasing a parent drug molecule.
Conclusion
The acylation of this compound with various acyl chlorides provides a straightforward and efficient method for the synthesis of a range of valuable ester derivatives. By following the detailed protocols and considering the stability of the TBDMS protecting group, researchers can reliably access these important building blocks for applications in drug development and materials science.
References
- 1. orgosolver.com [orgosolver.com]
- 2. echemi.com [echemi.com]
- 3. Acetyl Chloride [commonorganicchemistry.com]
- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Selective Oxidation of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective oxidation of the primary alcohol in [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol to the corresponding aldehyde, [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]carbaldehyde. This transformation is a crucial step in the synthesis of various intermediates for drug development and other advanced chemical applications. The protocols outlined below utilize common and reliable oxidation methods that are compatible with the tert-Butyldimethylsilyl (TBDMS) protecting group, ensuring high chemoselectivity.
Introduction
The selective oxidation of a primary alcohol in the presence of other sensitive functional groups, such as silyl ethers, is a common challenge in organic synthesis. The target molecule, this compound, contains two primary alcohol functionalities, one of which is protected as a TBDMS ether. The goal is to selectively oxidize the unprotected primary alcohol to an aldehyde without affecting the silyl ether. This application note details three effective methods for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-Catalyzed Oxidation. These methods are known for their mild reaction conditions and high yields.[1][2][3][4]
Recommended Oxidation Protocols
Three robust and widely used methods for the selective oxidation of the primary alcohol in this compound are presented below. Each protocol includes a list of materials, a step-by-step experimental procedure, and a summary of reaction parameters.
Method 1: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[3] It is well-tolerated by a wide range of functional groups, including silyl ethers.[2] A key consideration is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[2]
Experimental Protocol:
-
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM (0.2 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
Add DMSO (2.5 equivalents) dropwise to the solution, ensuring the temperature remains below -70 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[5]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary:
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equiv. |
| Oxalyl chloride | 1.5 equiv. |
| DMSO | 2.5 equiv. |
| Triethylamine | 5.0 equiv. |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2 - 3 hours |
| Work-up | |
| Quenching | Water |
| Extraction | Dichloromethane (DCM) |
| Washing | 1 M HCl, sat. NaHCO₃, Brine |
| Purification | Flash Column Chromatography |
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for converting primary alcohols to aldehydes.[1] This reaction is typically performed at room temperature and offers the advantage of a simpler work-up compared to the Swern oxidation.[6]
Experimental Protocol:
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (Et₂O) or Pentane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and DCM (0.1 M).
-
Add Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion at room temperature.[5]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or pentane.
-
Quench the reaction by pouring the mixture into a vigorously stirred solution of saturated NaHCO₃ and sodium thiosulfate.[5] Stir until the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary:
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equiv. |
| Dess-Martin Periodinane (DMP) | 1.2 - 1.5 equiv. |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | |
| Quenching | Saturated NaHCO₃ and Na₂S₂O₃ |
| Extraction | Diethyl ether or Pentane |
| Washing | Saturated NaHCO₃, Brine |
| Purification | Flash Column Chromatography |
Method 3: TEMPO-Catalyzed Oxidation
TEMPO-catalyzed oxidations offer a "greener" alternative, often using inexpensive and environmentally benign oxidants like sodium hypochlorite (bleach).[7] This method is highly selective for primary alcohols and can be performed under mild conditions.
Experimental Protocol:
-
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
10% w/v Sodium thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DCM (0.25 M).
-
Add TEMPO (0.1 equivalents) to the solution.
-
Add a 0.6 M aqueous solution of NaBr (0.23 equivalents).
-
Add NaOCl solution (1.0 equivalent) followed by saturated NaHCO₃ solution to adjust the pH to approximately 9.5.[7]
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
Quench the reaction by adding a 10% w/v Na₂S₂O₃ solution to consume any unreacted NaOCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary:
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equiv. |
| TEMPO | 0.1 equiv. |
| Sodium bromide (NaBr) | 0.23 equiv. |
| Sodium hypochlorite (NaOCl) | 1.0 equiv. |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) / Water (biphasic) |
| pH | ~9.5 |
| Temperature | Room Temperature |
| Reaction Time | ~1 hour |
| Work-up | |
| Quenching | 10% w/v Na₂S₂O₃ solution |
| Extraction | Dichloromethane (DCM) |
| Washing | Water, Brine |
| Purification | Flash Column Chromatography |
Visualizations
General Experimental Workflow for the Oxidation of this compound
Caption: General experimental workflow for the selective oxidation.
Logical Relationship of the Described Oxidation Methods
Caption: Decision guide for selecting an oxidation method.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. TEMPO [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Cleavage of a Primary TBS Ether Using Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBS) ether is a robust and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of introduction, stability across a broad range of reaction conditions, and predictable, selective removal. Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBS ethers, offering mild and effective deprotection.[1] The fluoride ion's high affinity for silicon drives the reaction via a nucleophilic attack, leading to the formation of a stable pentacoordinate silicon intermediate, which subsequently cleaves the silicon-oxygen bond to liberate the free alcohol.[1][2]
This application note provides a detailed protocol for the selective cleavage of the primary TBS ether from [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol to yield [4-(hydroxymethyl)cyclohexyl]methanol. It includes experimental procedures, data presentation for typical reaction parameters, and a non-aqueous workup method for simplified purification.
Reaction Mechanism and Workflow
The deprotection of a TBS ether with TBAF proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate. The thermodynamic driving force for this reaction is the formation of the very strong silicon-fluoride bond, which is significantly stronger than the silicon-oxygen bond, leading to the cleavage of the silyl ether and regeneration of the alcohol.[1][2]
Experimental Protocols
Materials
-
This compound (Substrate)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
DOWEX® 50WX8-400 resin
-
Calcium carbonate (CaCO₃)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Glassware: Round-bottom flask, magnetic stirrer, syringes, filtration apparatus
-
Analytical equipment: Thin Layer Chromatography (TLC) plates, rotary evaporator
Protocol 1: General TBAF Deprotection with Aqueous Workup
-
Dissolve the substrate (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the TBAF solution (1.0 M in THF, 1.1–1.5 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the addition can be performed at 0 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-18 hours).[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: TBAF Deprotection with Non-Aqueous Workup
This protocol is particularly useful for products with high water solubility, as it avoids an aqueous extraction.[3][4]
-
Follow steps 1-3 from Protocol 1.
-
Upon completion of the reaction, add CaCO₃ (approx. 1.5-2.0 times the weight of the substrate) and DOWEX® 50WX8-400 resin (approx. 4-5 times the weight of the substrate) to the reaction mixture, followed by the addition of methanol (sufficient to create a slurry).[3][4]
-
Stir the suspension vigorously at room temperature for 1 hour.[3][4]
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the TBAF-mediated deprotection of primary TBS ethers, which are analogous to the target substrate.
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1 | Primary Alcohol Derivative | 1.0 | THF | Room Temp | Overnight | 99 | [1] |
| 2 | Diol Derivative (per OH) | 1.0 | THF | Room Temp | 18 | 97 | [1][2] |
| 3 | Complex Primary Alcohol | 1.2 | THF | Room Temp | 48 | 97 | [1] |
| 4 | General Primary Alcohol | 1.1-1.5 | THF | 0 to RT | 0.75-18 | High | [1] |
Note: Reaction times and yields are highly substrate-dependent and may require optimization.
Signaling Pathways and Logical Relationships
The mechanism of TBAF-mediated deprotection is a well-established process in organic synthesis. The following diagram illustrates the key steps involved.
References
Application Notes and Protocols for the Catalytic Deprotection of TBS Ethers in Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic deprotection of tert-butyldimethylsilyl (TBS) ethers using methanol as a solvent or co-solvent. The described methods offer mild and selective conditions for the removal of the TBS protecting group, a crucial step in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients.
Introduction
The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for hydroxyl functionalities due to its ease of installation and stability under a broad range of reaction conditions.[1] However, its efficient and selective cleavage is paramount for the successful synthesis of complex molecules. Catalytic methods for TBS deprotection in methanol are attractive due to their mildness, selectivity, and operational simplicity. This document outlines several effective catalytic systems for this transformation.
Catalytic Systems for TBS Deprotection in Methanol
Several catalytic systems have been developed for the efficient cleavage of TBS ethers in methanol. These methods often offer high yields and chemoselectivity, tolerating a variety of other functional groups.
Acetyl Chloride in Dry Methanol
A highly efficient and mild protocol for the deprotection of TBS ethers involves the use of a catalytic amount of acetyl chloride in dry methanol.[2][3] This method is believed to proceed via the in situ generation of dry hydrogen chloride (HCl), which acts as the active catalyst.[2] The reaction is typically fast and clean, affording the corresponding alcohols in excellent yields.[4] A key advantage of this method is its compatibility with a wide array of other protecting groups, such as acetyl, benzoyl, benzyl, and ester groups.[2][4]
Sodium Tetrachloroaurate(III) Dihydrate in Methanol
A simple and mild method for the removal of TBS protecting groups employs catalytic amounts of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O).[5][6] This procedure allows for the selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers and other silyl ethers like TIPS and TBDPS.[5] The reaction proceeds smoothly at room temperature with very low catalyst loadings.[5][6]
Zinc Bromide and N-Chlorosuccinimide in Methanol/DCM
A rapid and selective deprotection of TBS ethers can be achieved using a catalytic amount of zinc bromide (ZnBr₂) with N-chlorosuccinimide (NCS) in a methanol and dichloromethane (DCM) solvent system.[7] This method is described as being economical, high-yielding, and robust.[7]
Other Catalytic Systems
Several other reagents have been reported to effectively catalyze the deprotection of TBS ethers in methanol, including:
-
N-Iodosuccinimide (NIS): Allows for the selective deprotection of alcoholic TBS ethers in the presence of phenolic TBS ethers.[8]
-
Tetrabutylammonium Tribromide (TBAT): A high-yielding, fast, and clean method.[8]
-
Nitrosonium Tetrafluoroborate (NO⁺BF₄⁻): Effective at catalytic amounts (5 mol%) at room temperature.[9]
-
Iodine (I₂): A 1% solution in methanol provides an effective means of cleavage.[10]
Data Presentation
The following tables summarize the quantitative data for the deprotection of various TBS ethers using different catalytic systems in methanol.
Table 1: Deprotection of TBS Ethers using Catalytic Acetyl Chloride in Dry Methanol [4]
| Substrate (TBS Ether of) | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |
| 1-Octanol | 15 | 0-5 | 5 min | 98 |
| 1-Dodecanol | 15 | 0-5 | 5 min | 97 |
| Cyclohexanol | 15 | 0-5 | 10 min | 96 |
| Benzyl alcohol | 15 | 0-5 | 10 min | 95 |
| 4-Nitrobenzyl alcohol | 15 | 0-5 | 15 min | 94 |
Table 2: Deprotection of TBS Ethers using Catalytic Sodium Tetrachloroaurate(III) Dihydrate in Methanol at Room Temperature [5]
| Substrate (TBS Ether of) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 6-(Benzyloxy)hexan-1-ol | 1.0 | 3.5 | 95 |
| 6-(Benzyloxy)hexan-1-ol | 0.1 | 12 | 94 |
| Cinnamyl alcohol | 0.5 | 2 | 96 |
| 4-Phenyl-2-butanol | 0.5 | 5 | 93 |
| 4-Methoxy-phenol | 5.0 | 4 | 92 |
Table 3: Deprotection of TBS Ethers using Catalytic ZnBr₂ and NCS in Methanol/DCM at Room Temperature [7]
| Substrate (TBS Ether of) | Catalyst Loading (mol% ZnBr₂) | Time (min) | Yield (%) |
| 4-Nitrobenzyl alcohol | 0.1 | 30 | 95 |
| Cinnamyl alcohol | 0.1 | 30 | 90 |
| Cholesterol | 0.1 | 30 | 85 |
| 4-Chlorobenzyl alcohol | 0.1 | 30 | 92 |
Experimental Protocols
Protocol 1: General Procedure for TBS Deprotection using Catalytic Acetyl Chloride in Dry Methanol[3][4]
-
To a stirred solution of the TBS-protected alcohol (1.0 mmol) in dry methanol (3 mL) at 0 °C (ice-bath), add acetyl chloride (11 µL, 0.15 mmol).
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, add dichloromethane (20 mL) and neutralize the reaction with 10% aqueous sodium bicarbonate solution (1 mL).
-
Wash the organic layer with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Protocol 2: General Procedure for TBS Deprotection using Catalytic Sodium Tetrachloroaurate(III) Dihydrate in Methanol[5]
-
To a solution of the TBS-protected alcohol (1.0 mmol) in methanol (4 mL), add sodium tetrachloroaurate(III) dihydrate (0.001-0.05 mmol, depending on the substrate).
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure alcohol.
Protocol 3: General Procedure for TBS Deprotection using Catalytic ZnBr₂ and NCS in Methanol/DCM[7]
-
To a solution of the TBS-protected alcohol (0.5 mmol) in a mixture of methanol and dichloromethane (2 mL), add N-chlorosuccinimide (0.5 mmol) and zinc bromide (0.1 mol%).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexanes/EtOAc) to obtain the deprotected alcohol.
Visualizations
Reaction Mechanism
The acid-catalyzed deprotection of TBS ethers in methanol is thought to proceed through the initial protonation of the ether oxygen, followed by nucleophilic attack by methanol.
Caption: Acid-catalyzed deprotection of a TBS ether in methanol.
Experimental Workflow
The general workflow for the catalytic deprotection of TBS ethers is straightforward, involving reaction setup, monitoring, workup, and purification.
Caption: A typical experimental workflow for TBS deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. d-nb.info [d-nb.info]
- 7. ace.as-pub.com [ace.as-pub.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol as a Rigid Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a valuable building block in medicinal chemistry, primarily utilized as a rigid scaffold or linker in the design of novel therapeutic agents. Its inherent conformational rigidity, stemming from the trans-1,4-disubstituted cyclohexane ring, allows for precise spatial orientation of pharmacophoric groups, which can lead to improved target affinity and selectivity. The bulky tert-butyldimethylsilyl (TBS) protecting group on one of the hydroxymethyl functionalities enables selective chemical transformations, making it a versatile intermediate in multi-step syntheses.
These application notes provide an overview of the utility of this scaffold, with a particular focus on its application in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Detailed protocols for its incorporation into a target molecule are also presented.
Key Applications
The primary application of this compound lies in its use as a non-cleavable, rigid linker in drug design. The trans-diequatorial conformation of the cyclohexane ring is highly favored, providing a well-defined and predictable geometry to the molecule. This is in contrast to more flexible aliphatic linkers, which can adopt multiple conformations, potentially leading to a loss of binding affinity due to entropic penalties.
Advantages of using this compound as a rigid scaffold:
-
Conformational Rigidity: The cyclohexane ring in its stable chair conformation locks the two functional groups in a trans-diaxial or, more favorably, a trans-diequatorial orientation, providing a fixed distance and spatial relationship between the connected molecular fragments.
-
Improved Target Affinity: By pre-organizing the pharmacophores in a bioactive conformation, the entropic cost of binding to the target protein is reduced, which can lead to a significant increase in binding affinity.
-
Enhanced Selectivity: The well-defined geometry of the scaffold can facilitate more specific interactions with the target protein, leading to improved selectivity over other related proteins.
-
Metabolic Stability: The cyclohexane core is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Tunable Physicochemical Properties: The silyl ether and alcohol functionalities allow for further chemical modifications to optimize properties such as solubility and cell permeability.
A notable application of this scaffold is as an intermediate in the synthesis of Rho kinase (ROCK) inhibitors .[1] ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, and motility. Dysregulation of the ROCK signaling pathway is implicated in a number of cardiovascular diseases, making it an attractive drug target.
Conformational Analysis and Physicochemical Properties
The rigidity of the this compound scaffold is a direct consequence of the conformational preferences of the 1,4-disubstituted cyclohexane ring. The trans isomer exists predominantly in a chair conformation where both substituents occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. This diequatorial conformation is significantly more stable than the diaxial conformation.
| Property | Value | Reference |
| Conformational Energy (A-value) of Substituents | ||
| -CH₂OH | ~1.7 kcal/mol | General literature on conformational analysis |
| -CH₂OTBS | Estimated to be > 2.0 kcal/mol due to steric bulk | Estimation based on related structures |
| Calculated Physicochemical Properties | ||
| Molecular Weight | 258.48 g/mol | [1] |
| XLogP3 | 3.5 | PubChem CID 53393165 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 53393165 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 53393165 |
| Rotatable Bond Count | 5 | PubChem CID 53393165 |
Note: The A-value for the -CH₂OTBS group is an estimation based on the general principle that sterically demanding groups have a strong preference for the equatorial position.
Signaling Pathway
The Rho-kinase (ROCK) signaling pathway is a key regulator of cellular contractility and cytoskeletal organization. The diagram below illustrates the central role of ROCK and highlights the point of action for ROCK inhibitors developed using the described scaffold.
Experimental Protocols
The following section provides a representative experimental workflow and detailed protocols for the incorporation of this compound as a rigid linker in the synthesis of a hypothetical ROCK inhibitor.
Experimental Workflow
The overall strategy involves the functionalization of the free hydroxyl group of the scaffold, followed by deprotection of the TBS-protected alcohol and subsequent coupling to another molecular fragment.
Protocol 1: Synthesis of {4-[(R1-amino)methyl]cyclohexyl}methanol
This protocol describes the coupling of a primary amine to the scaffold.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Primary amine (R1-NH₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Mesylation: a. Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath. b. Add triethylamine (1.5 eq) to the solution. c. Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. g. Separate the organic layer, and extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
-
Nucleophilic Substitution: a. Dissolve the crude mesylate from the previous step in anhydrous DMF (0.2 M). b. Add the primary amine (R1-NH₂) (1.5 eq) and DIPEA (2.0 eq) to the solution. c. Heat the reaction mixture to 60-80 °C and stir overnight. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water (3x) and then with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the TBS-protected amine.
-
TBS Deprotection: a. Dissolve the purified TBS-protected amine (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere. b. Add TBAF (1.2 eq, 1M solution in THF) dropwise at room temperature. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction by TLC. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield the final product, {4-[(R1-amino)methyl]cyclohexyl}methanol.
Characterization: The structure and purity of the final product and intermediates should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol provides a general framework. The specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different primary amines (R1-NH₂). The resulting product, with a free hydroxyl group, can be further functionalized to be coupled with another part of the target molecule, for instance, the core of a ROCK inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete TBS Deprotection of Silyl Ethers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the incomplete deprotection of tert-butyldimethylsilyl (TBS) ethers. This guide offers detailed troubleshooting advice, frequently asked questions, and experimental protocols to address challenges encountered during the deprotection process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBS deprotection?
A1: The most prevalent methods for TBS deprotection involve either fluoride ion sources or acidic conditions.[1]
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is the most widely used fluoride-based reagent.[1][2][3] Other fluoride sources include hydrogen fluoride-pyridine complex (HF-Pyridine), tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F), cesium fluoride (CsF), and potassium fluoride (KF).[4] The high efficiency of fluoride-mediated deprotection is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond.[2][4]
-
Acidic Conditions: Acidic methods often employ reagents such as aqueous acetic acid, hydrochloric acid (HCl) in methanol, or trifluoroacetic acid (TFA) in dichloromethane.[1][3] These methods work by protonating the oxygen atom of the silyl ether, followed by nucleophilic attack.[2]
Q2: Why is my TBS deprotection with TBAF slow or incomplete?
A2: Several factors can lead to sluggish or incomplete deprotection with TBAF:
-
Steric Hindrance: The bulky nature of the TBS group and steric congestion around the silyl ether can significantly slow down the reaction rate.[1][5] This is especially true for TBS ethers of secondary and tertiary alcohols.[2]
-
Water Content in TBAF: The water content in the TBAF solution can impact its efficiency. While completely anhydrous TBAF can act as a strong base and cause side reactions, excessive water can solvate the fluoride ion, reduce its nucleophilicity, and decelerate the desilylation process.[1][6] Commercially available TBAF solutions in THF typically contain about 5 wt. % water.[6]
-
Substrate Solubility: Poor solubility of the substrate in the reaction solvent can limit the reaction rate.[1]
-
Reagent Quality: The TBAF reagent may have degraded over time, especially if not stored properly under an inert atmosphere.[7] A yellow coloration can be an indicator of decomposition.[6]
Q3: My compound is sensitive to the basicity of TBAF. What are the alternatives?
A3: The fluoride ion in TBAF is basic and can cause undesired side reactions with base-sensitive functional groups.[3][8] In such cases, buffered or acidic deprotection methods are recommended:
-
Buffered Fluoride Reagents: Buffering the TBAF reagent with acetic acid can limit degradation and improve yields for base-sensitive substrates.[8] HF-Pyridine is another commonly used buffered fluoride source.[8]
-
Acidic Reagents: Mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in methanol or aqueous acetic acid, can be used for selective deprotection.[2][9] For more robust substrates, stronger acids like HCl in methanol can be employed.[3]
Q4: How can I remove residual TBAF from my reaction mixture after deprotection?
A4: Removing excess TBAF and its byproducts can be challenging, especially for polar, water-soluble products where a standard aqueous extraction is not ideal.[10][11]
-
Aqueous Workup: For non-polar products, a standard aqueous-phase extraction is commonly used to remove the highly water-soluble TBAF.[10]
-
Non-Aqueous Workup: An operationally simple and efficient non-aqueous workup involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate.[10][11][12] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the liberated HF, forming insoluble calcium fluoride.[10][11][12] The solid byproducts can then be removed by simple filtration.[10]
-
Solid Phase Extraction (SPE): For polar compounds, passing the crude product through a C8 SPE cartridge with water can effectively remove TBAF.[13]
Q5: Is it possible to selectively deprotect one TBS ether in the presence of another or other silyl ethers?
A5: Yes, selective deprotection is achievable and is generally governed by steric effects and reaction conditions.[5][14]
-
Steric Hindrance: Less sterically hindered TBS ethers (e.g., on primary alcohols) can be deprotected more readily than those on more hindered secondary or tertiary alcohols.[5][15]
-
Different Silyl Ethers: The relative stability of silyl ethers allows for selective deprotection. For example, a TBS group can often be removed in the presence of a bulkier triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group.[2][14][16]
-
Reaction Conditions: Carefully controlling the reagent, solvent, temperature, and reaction time can achieve high selectivity.[5][7] For instance, mild acidic conditions like PPTS are known for their high selectivity.[2][7]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection with TBAF
| Potential Cause | Recommended Solutions & Rationale |
| Steric Hindrance | 1. Increase Reaction Temperature: Gently warm the reaction (e.g., to 40-50 °C) to provide more energy to overcome the activation barrier. Monitor carefully to avoid side reactions.[7] 2. Prolong Reaction Time: Continue stirring the reaction for an extended period (e.g., 18-24 hours), monitoring progress by TLC.[2] 3. Increase Reagent Equivalents: Use a larger excess of TBAF (e.g., 3-8 equivalents) to drive the reaction to completion.[10] 4. Use Anhydrous TBAF or a Stronger Reagent: For extremely hindered cases, consider preparing or purchasing "anhydrous" TBAF or switching to a more potent reagent like TAS-F.[4][6] Be aware that anhydrous TBAF is more basic.[6] Microwave heating with 1M TBAF has been reported for very stubborn cases.[17] |
| Poor Substrate Solubility | 1. Change Solvent System: If the substrate is not fully dissolved, try a different solvent or a co-solvent system (e.g., THF/DMF) to improve solubility.[1] |
| Deactivated/Poor Quality Reagent | 1. Use a Fresh Bottle of TBAF: TBAF solutions are hygroscopic and can degrade over time.[6][7] Using a new, sealed bottle is recommended. 2. Check Water Content: While some water is often present and can be beneficial, excess water diminishes reactivity.[1][6] If the reagent is old, its water content may be too high. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solutions & Rationale |
| Basicity of TBAF | 1. Buffer the Reaction: Add one equivalent of acetic acid to the TBAF solution to neutralize its basicity without significantly impeding the desilylation.[8] 2. Switch to a Milder/Acidic Reagent: Use a non-basic fluoride source like HF-Pyridine or switch to acidic conditions (e.g., 10% aqueous citric acid, PPTS in MeOH, or AcOH/THF/H₂O).[2][8] |
| Reaction Conditions Too Harsh | 1. Lower the Temperature: Run the reaction at 0 °C or room temperature to minimize side reactions.[8] 2. Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction or degradation of the product.[7] |
Data Presentation: Comparison of Deprotection Reagents
Table 1: Common Fluoride-Based Reagents for TBS Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1.1 - 5.0 eq, THF, 0 °C to RT | Most common, highly effective, good solubility in organic solvents.[1][3][18] | Can be basic, leading to side reactions; workup can be difficult for polar products.[3][8] |
| HF-Pyridine | THF or MeCN, 0 °C to RT | Mild, less basic than TBAF, good for selective deprotections.[5][8] | Highly toxic and corrosive; must be handled with extreme care in plastic labware.[9] |
| TAS-F | Anhydrous DMF or THF, RT | Anhydrous fluoride source, highly reactive for hindered ethers.[4] | Very hygroscopic, more expensive. |
| CsF / KF | MeCN or DMF, often with a phase-transfer catalyst, RT to elevated temp. | Less basic than TBAF, easier workup (insoluble salts).[4][13] | Lower solubility in organic solvents, may require higher temperatures or longer reaction times.[13] |
| NH₄F | Aqueous MeOH, reflux | Safe, mild, and cost-effective alternative to HF-based reagents.[19] | May require heating and longer reaction times. |
Table 2: Common Acidic Reagents for TBS Deprotection
| Reagent | Typical Conditions | Selectivity/Comments |
| AcOH/THF/H₂O (3:1:1) | RT | Mild and highly selective; can be slow.[1] |
| PPTS | MeOH or EtOH, RT | Very mild, excellent for selective deprotection of primary TBS ethers in the presence of more stable silyl groups (e.g., TIPS).[2] |
| HCl | MeOH or EtOH, RT | Stronger acid, effective for more stable TBS ethers, but less selective.[3] May affect other acid-sensitive groups.[3] |
| TFA | CH₂Cl₂, 0 °C to RT | Strong acid, typically used for robust substrates. |
| SnCl₂ | Ethanol or solvent-free (microwave) | A facile method for deprotection under microwave irradiation. |
Experimental Protocols
Protocol 1: General Procedure for TBS Deprotection with TBAF
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 equiv.) dropwise to the stirred solution.[8][20]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-18 hours.[2][8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching & Workup:
-
Standard Aqueous Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][8]
-
Non-Aqueous Workup (for polar products): Add DOWEX 50WX8-400 resin (excess) and powdered calcium carbonate (excess) to the reaction mixture.[10] Stir for 1 hour at room temperature. Filter the mixture through a pad of celite, washing with methanol or THF.[10] Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[1][8]
Protocol 2: General Procedure for TBS Deprotection under Acidic Conditions (Acetic Acid)
This protocol is suitable for substrates that are sensitive to basic conditions.
-
Preparation: Prepare a 3:1:1 solvent mixture of acetic acid, THF, and water.[1]
-
Reaction: Dissolve the TBS-protected compound (1.0 equiv.) in the prepared solvent mixture. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. This may take several hours.
-
Workup: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound on a silica gel column?
A good starting point is a mixture of hexanes and ethyl acetate.[1] Given the compound's structure—a polar alcohol group and a non-polar TBDMS ether—a mobile phase of medium polarity is required. Begin by running Thin Layer Chromatography (TLC) plates with varying ratios to find the optimal system. Aim for an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation on the column.[1]
Q2: How do I select the optimal mobile phase using TLC?
To select the most suitable mobile phase, spot your crude reaction mixture on a TLC plate and place it in a sealed chamber with a small amount of your chosen solvent system (e.g., 20% ethyl acetate in hexanes).[1] Allow the solvent to travel up the plate. The ideal solvent system is one that moves all components off the baseline and provides clear separation between your target compound and any impurities, with the target spot having an Rf value between 0.2 and 0.4.[1] If the spots are too high (high Rf), decrease the polarity of the eluent (reduce the percentage of ethyl acetate). If the spots are too low (low Rf), increase the eluent's polarity.[1]
Q3: My compound is streaking or "tailing" on the column. What causes this and how can I fix it?
Tailing, where a spot appears as a long streak rather than a tight circle, is a common issue, especially with polar compounds like alcohols.
-
Possible Cause 1: Sample Overloading. Loading too much sample onto the column can lead to tailing and poor separation.[2]
-
Solution: Reduce the amount of crude material. A general guideline is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1 for effective separation.[2]
-
-
Possible Cause 2: Interaction with Acidic Silica. Standard silica gel is slightly acidic, which can cause strong interactions with polar functional groups like hydroxyls, leading to tailing.[2][3]
-
Solution: Deactivate the silica by adding a small amount (0.1-1%) of a modifier like triethylamine (NEt₃) to your mobile phase.[3] This neutralizes the acidic sites on the silica gel, improving the peak shape.
-
-
Possible Cause 3: Incomplete Dissolution. If the sample is not fully dissolved when loaded, it can cause streaking.[2]
-
Solution: Ensure your sample is completely dissolved in the minimum amount of loading solvent before applying it to the column. If solubility is an issue, consider the dry loading technique.[4]
-
Q4: I am seeing poor separation between my product and an impurity. How can I improve it?
-
Possible Cause 1: Incorrect Mobile Phase. The polarity of your eluent may not be optimal for separating the specific components in your mixture.[2]
-
Solution: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, or toluene/ethyl acetate) or use a gradient elution on the column.[1][5] A gradient involves starting with a less polar solvent system and gradually increasing the polarity during the elution process.[6]
-
-
Possible Cause 2: Column Was Packed Improperly. Channels, cracks, or air bubbles in the silica bed create pathways for the solvent to flow unevenly, ruining separation.[2]
-
Solution: Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[2] The top of the silica should be perfectly flat and protected with a thin layer of sand.
-
-
Possible Cause 3: Sample Band was Too Broad. Loading the sample in a large volume of a strong solvent can cause the initial band to be very broad, leading to co-elution of components.[2]
-
Solution: Dissolve the sample in the absolute minimum volume of solvent. If a more polar solvent than the eluent is needed for dissolution, switch to dry loading to ensure a narrow starting band.[4]
-
Q5: My product is not eluting from the column, or it is taking a very long time. What should I do?
This indicates that the mobile phase is not polar enough to move your compound through the stationary phase.[7]
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, then 30%, and so on. For very polar compounds that do not move even in 100% ethyl acetate, a small percentage (1-10%) of methanol can be added to a solvent like dichloromethane. Always make changes gradually to avoid eluting all components at once.
Experimental Protocols & Data
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system by testing various ratios of ethyl acetate and hexanes (e.g., 1:9, 2:8, 3:7) to achieve an Rf of ~0.3 for the target compound.
-
Column Preparation:
-
Select a glass column with an appropriate diameter and length for your sample size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and drain the excess solvent while gently tapping the column to ensure even packing without air bubbles.
-
Once the silica has settled, add a thin (0.5 cm) layer of sand to the top to protect the silica bed.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the determined solvent system, collecting fractions in test tubes.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
If necessary, gradually increase the eluent polarity to elute your compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation: Solvent System Selection
| Solvent System (Hexanes:Ethyl Acetate) | Typical Rf Range for Target Compound | Observations & Recommendations |
| 9:1 | 0.1 - 0.2 | Compound moves slowly. Good for separating less polar impurities. |
| 8:2 or 7:3 | 0.25 - 0.4 | Often the ideal range for good separation from both more and less polar impurities. [1] |
| 1:1 | 0.5 - 0.7 | Compound moves quickly. May co-elute with impurities. Use if the primary impurities are much more polar. |
| Dichloromethane:Methanol (98:2) | Variable | A stronger solvent system for compounds that show very low Rf in Hexanes/EtOAc.[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for column chromatography purification.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and efficient synthesis involves a two-step process starting from dimethyl 1,4-cyclohexanedicarboxylate.
-
Reduction: The diester is reduced to the corresponding diol, 1,4-cyclohexanedimethanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]
-
Selective Mono-protection: One of the primary hydroxyl groups of the diol is selectively protected with a tert-butyldimethylsilyl (TBDMS) group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Q2: Why is LiAlH₄ used for the reduction instead of a milder agent like NaBH₄?
A2: Esters are significantly less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a potent hydride donor necessary to reduce esters to primary alcohols.[1][3] Sodium borohydride (NaBH₄) is generally not strong enough to perform this transformation efficiently.[2][4]
Q3: How is selective mono-protection of the diol achieved?
A3: Selectivity is achieved by controlling the stoichiometry of the reagents. By using approximately one equivalent of the silylating agent (TBDMS-Cl), you favor the protection of only one of the two hydroxyl groups. The steric bulk of the TBDMS group also helps to disfavor the formation of the di-protected product once one alcohol has reacted.[5]
Q4: What are the key safety precautions when working with LiAlH₄?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable. Always handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon). Add the reagent slowly to the reaction mixture, and perform the work-up (quenching) carefully at low temperatures (e.g., 0 °C).
Troubleshooting Guide
Section 1: Reduction of Dimethyl 1,4-cyclohexanedicarboxylate
Problem 1: Low or no yield of 1,4-cyclohexanedimethanol.
-
Possible Cause: Inactive LiAlH₄ due to improper storage and exposure to moisture.
-
Solution: Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale. Ensure it is a free-flowing grey powder.
-
Possible Cause: Insufficient amount of LiAlH₄. The reduction of an ester to a primary alcohol requires two equivalents of hydride.[1]
-
Solution: Ensure at least a stoichiometric amount of hydride is used, accounting for any potential moisture in the solvent. A slight excess is often recommended.
-
Possible Cause: Premature quenching of the reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ester has been consumed before beginning the aqueous work-up.
Problem 2: Difficult or slow filtration during work-up.
-
Possible Cause: Formation of gelatinous aluminum salts.
-
Solution: Employ a Fieser work-up. After quenching the excess LiAlH₄ with ethyl acetate, slowly and sequentially add water, followed by 15% aqueous NaOH, and then more water, typically in a 1:1:3 ratio by volume relative to the mass of LiAlH₄ used. This procedure is designed to produce granular salts that are easier to filter.
Section 2: Mono-protection of 1,4-cyclohexanedimethanol
Problem 1: The major product is the di-silylated compound, bis(tert-butyldimethylsilyloxymethyl)cyclohexane.
-
Possible Cause: Excess of the silylating agent (TBDMS-Cl).
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of TBDMS-Cl relative to the diol.
-
Possible Cause: Reaction was allowed to proceed for too long.
-
Solution: Monitor the reaction closely by TLC. The goal is to stop the reaction as soon as the starting diol is consumed to minimize the formation of the di-protected byproduct.
-
Possible Cause: High reaction concentration.
-
Solution: Running the reaction in a more dilute solution can sometimes favor mono-silylation over di-silylation.
Problem 2: Incomplete reaction, with significant starting diol remaining.
-
Possible Cause: Insufficient silylating agent or base.
-
Solution: Verify the stoichiometry and the purity of the TBDMS-Cl and imidazole. Sterically hindered alcohols can be difficult to protect completely with the bulky TBDMS group.[5]
-
Possible Cause: Low reaction temperature or short reaction time.
-
Solution: Allow the reaction to stir at room temperature for a longer period (monitoring by TLC) or gently warm the mixture if necessary.
Problem 3: The TBDMS ether is cleaved during purification.
-
Possible Cause: Acidic conditions during aqueous work-up or column chromatography. TBDMS ethers are sensitive to acid.[6]
-
Solution: During work-up, use a mild buffer or a saturated solution of sodium bicarbonate to neutralize any acid. For column chromatography, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
-
Possible Cause: Silyl migration under acidic or basic conditions.[5]
-
Solution: Maintain neutral conditions throughout the work-up and purification process to prevent the silyl group from migrating between hydroxyl groups, although this is less common for a 1,4-diol.
Experimental Protocols
Protocol 1: Reduction of Dimethyl 1,4-cyclohexanedicarboxylate
-
Suspend LiAlH₄ (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.[7]
-
Monitor the reaction by TLC until completion.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% NaOH (aq) (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield crude 1,4-cyclohexanedimethanol, which can be purified further if necessary.
Protocol 2: Selective Mono-silylation of 1,4-cyclohexanedimethanol
-
Dissolve 1,4-cyclohexanedimethanol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF).[6]
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.) in DMF dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting diol is consumed, quench the reaction by adding water.
-
Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate this compound.
Data Summary
Table 1: Reagent Stoichiometry and Typical Yields
| Step | Reagent | Equivalents | Typical Yield |
| Reduction | Dimethyl 1,4-cyclohexanedicarboxylate | 1.0 | 85-95% |
| Lithium Aluminum Hydride (LiAlH₄) | 1.1 - 1.5 | ||
| Mono-protection | 1,4-Cyclohexanedimethanol | 1.0 | 50-70% |
| TBDMS-Chloride | 1.0 - 1.1 | ||
| Imidazole | 2.0 - 2.5 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in mono-silylation.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Monosilylation of 1,4-Cyclohexanedimethanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield for the monosilylation of 1,4-cyclohexanedimethanol (CHDM).
Troubleshooting Guides
This section addresses specific issues that may arise during the monosilylation of 1,4-cyclohexanedimethanol, providing a systematic approach to problem-solving.
Guide 1: Low to No Yield of Monosilylated Product
| Potential Cause | Recommended Solution |
| 1. Moisture Contamination | Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silylating agent.[1] |
| 2. Inactive Silylating Agent | Reagent Quality: Use a fresh bottle of the silylating agent (e.g., TBDMSCl) or one that has been properly stored under an inert atmosphere. Silyl chlorides are sensitive to moisture and can degrade over time. |
| 3. Insufficiently Reactive Conditions | Temperature & Time: For sterically hindered alcohols or less reactive silylating agents, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.[2] |
| 4. Inappropriate Base | Base Selection: Imidazole is commonly used and generally effective.[2] For deprotonation strategies, a strong, non-nucleophilic base like sodium hydride (NaH) is required to form the alkoxide. Ensure the base is not quenched before the addition of the silylating agent. |
| 5. Stoichiometry Issues | Reagent Ratios: Carefully check the stoichiometry. For methods relying on statistical control, using a significant excess of 1,4-cyclohexanedimethanol (e.g., 3-5 equivalents) can favor monosilylation. For base-mediated reactions, ensure at least one equivalent of the base is active. |
Guide 2: Predominant Formation of Disilylated Product
| Potential Cause | Recommended Solution |
| 1. High Ratio of Silylating Agent | Adjust Stoichiometry: Reduce the equivalents of the silylating agent to be the limiting reagent (e.g., 1.0-1.2 equivalents relative to the diol for imidazole-catalyzed methods, or 1.0 equivalent for NaH-mediated methods). |
| 2. Extended Reaction Time/High Temperature | Optimize Reaction Conditions: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed and before significant formation of the disilylated product occurs. Avoid unnecessarily high temperatures or prolonged reaction times, which can drive the reaction to completion (disilylation). |
| 3. Insufficient Excess of Diol | Increase Diol Excess: In protocols that rely on an excess of the diol to favor monosilylation, increase the excess of 1,4-cyclohexanedimethanol to further shift the statistical distribution towards the monoprotected product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a failed monosilylation reaction?
A1: The most frequent cause of failure is the presence of moisture in the reaction. Silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) react readily with water to form silanols and subsequently siloxanes, which consumes the reagent and prevents the desired reaction with the alcohol. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.
Q2: How can I selectively achieve monosilylation over disilylation?
A2: There are two primary strategies. The first is to use a large excess of the symmetrical diol (1,4-cyclohexanedimethanol), which statistically favors the formation of the monoprotected product. The second, often more efficient method, involves deprotonating the diol with one equivalent of a strong base (like sodium hydride) to form the mono-alkoxide, which is then trapped with the silylating agent.
Q3: Which silylating agent is best for this reaction?
A3: Tert-butyldimethylsilyl chloride (TBDMSCl) is a good starting point as it provides a robust silyl ether (TBDMS ether) that is stable to a wide range of conditions but can be removed when necessary. The steric bulk of the TBDMS group also helps in achieving selectivity.
Q4: My starting material is a mix of cis and trans isomers of 1,4-cyclohexanedimethanol. Will this affect the reaction?
A4: The cis and trans isomers may exhibit different reaction rates due to steric hindrance. The hydroxyl groups in the trans isomer are generally more accessible, which might lead to a faster reaction. However, for most standard protocols, both isomers will react to form the monosilylated product. The separation of the resulting monosilylated cis and trans isomers might be challenging if required.
Q5: How do I purify the monosilylated product from the starting diol and the disilylated byproduct?
A5: Flash column chromatography on silica gel is the most common method for purification. The polarity of the three compounds is typically distinct: 1,4-cyclohexanedimethanol (most polar) > mono-silylated product > di-silylated product (least polar). A solvent system with a gradient of ethyl acetate in hexanes is usually effective for separation.
Data Presentation
The following table summarizes representative reaction conditions for the monosilylation of 1,4-cyclohexanedimethanol and the expected outcomes on the product distribution. These are illustrative examples based on established principles of silylation reactions.
| Method | Equivalents of 1,4-CHDM | Silylating Agent (eq.) | Base (eq.) | Solvent | Temp (°C) | Expected Mono-Silyl Yield | Expected Di-Silyl Yield |
| A: Imidazole Catalyzed | 1.0 | TBDMSCl (1.1) | Imidazole (2.5) | DMF | 25 | Moderate | Moderate |
| B: Diol Excess | 3.0 | TBDMSCl (1.0) | Imidazole (2.2) | DMF | 25 | Good | Low |
| C: NaH Mediated | 1.0 | TBDMSCl (1.0) | NaH (1.0) | THF | 0 to 25 | High | Low |
| D: High Concentration | 1.0 | TBDMSCl (1.5) | Imidazole (3.0) | DMF | 40 | Low | High |
Experimental Protocols
Protocol 1: Imidazole-Catalyzed Monosilylation using Excess Diol
This protocol aims for monosilylation by using an excess of 1,4-cyclohexanedimethanol.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedimethanol (3.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the diol.
-
Addition of Base: Add imidazole (2.2 eq).
-
Addition of Silylating Agent: Cool the solution to 0 °C and slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove DMF and imidazole.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sodium Hydride-Mediated Monosilylation
This protocol is designed for high selectivity by forming the mono-alkoxide.
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 eq, 60% dispersion in mineral oil).
-
Washing: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.
-
Suspension: Suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Diol Addition: Cool the suspension to 0 °C and add a solution of 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Silylating Agent Addition: Cool the mixture back to 0 °C and slowly add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in anhydrous THF.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the monosilylation of 1,4-cyclohexanedimethanol.
Caption: Troubleshooting logic for addressing low yield in monosilylation reactions.
References
issues with steric hindrance in reactions of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. The content focuses on overcoming challenges related to steric hindrance in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty achieving a high yield when oxidizing the primary alcohol of this compound to the aldehyde. What are the likely causes and solutions?
A1: Low yields in the oxidation of this sterically hindered primary alcohol are common and can often be attributed to incomplete reaction or over-oxidation. The bulky tert-butyldimethylsilyl (TBDMS) group and the cyclohexane ring can impede the approach of the oxidizing agent.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Standard, aggressive oxidizing agents like chromic acid may lead to over-oxidation to the carboxylic acid or cleavage of the acid-labile TBDMS ether. Milder, sterically-sensitive methods are recommended.
-
Reaction Conditions: Precise control of temperature is critical. Many oxidation reactions of hindered alcohols require cryogenic temperatures to prevent side reactions.
-
Reagent Purity and Stoichiometry: Ensure all reagents, especially the activating agents in Swern-type oxidations, are fresh and anhydrous. Inaccurate stoichiometry can lead to side product formation.
For a comparison of common oxidation methods suitable for hindered primary alcohols, please refer to the table below.
| Oxidizing System | Typical Temperature | Key Considerations | Expected Yield Range |
| Swern Oxidation (DMSO, (COCl)₂) | -78 °C | Requires careful temperature control to avoid side reactions. Produces volatile and odorous dimethyl sulfide.[1][2] | 85-95% |
| Dess-Martin Periodinane (DMP) | Room Temperature | Commercially available but can be explosive under certain conditions. Shorter reaction times. | 90-98% |
| Parikh-Doering Oxidation (SO₃·pyridine) | 0 °C to Room Temp. | Milder than Swern; avoids low temperatures. The SO₃·pyridine complex can be difficult to handle. | 80-90% |
| TEMPO-mediated Oxidation | 0 °C to Room Temp. | Catalytic in TEMPO, uses a stoichiometric co-oxidant (e.g., bleach). Can be sluggish with highly hindered substrates. | 75-90% |
Q2: My esterification or acylation reaction with the primary alcohol is proceeding very slowly or not at all. How can I improve the reaction rate and yield?
A2: The steric bulk of the neighboring TBDMS-oxymethyl group on the cyclohexane ring can significantly slow down esterification and acylation reactions.
Troubleshooting Steps:
-
Activation of the Carboxylic Acid: Using highly reactive acylating agents is crucial. Acid chlorides or anhydrides are generally more effective than the parent carboxylic acid under standard Fischer esterification conditions. The use of peptide coupling reagents can also be highly effective.[3]
-
Catalyst Choice: For reactions with acid anhydrides or chlorides, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole are often more effective than tertiary amines like triethylamine alone.[4]
-
Forced Conditions: In some cases, higher temperatures or longer reaction times may be necessary. However, this should be balanced against the risk of side reactions, including potential cleavage of the TBDMS group if acidic conditions are used.
| Acylating Agent | Catalyst/Coupling Agent | Base | Typical Yield |
| Acetic Anhydride | DMAP (catalytic) | Pyridine or Et₃N | Good to Excellent |
| Benzoyl Chloride | 1-Methylimidazole (catalytic) | Et₃N | Excellent[4] |
| Carboxylic Acid | TBTU, TATU, or COMU | DBU or DIEA | Good to Excellent[3] |
| Carboxylic Acid | DCC | DMAP (catalytic) | Moderate to Good |
Q3: I am attempting a nucleophilic substitution on a tosylate or mesylate derivative of this compound, but the reaction is failing. What is the issue?
A3: Nucleophilic substitution reactions (SN2) on derivatives of this alcohol are highly susceptible to steric hindrance. The bulky cyclohexane ring and the TBDMS group can block the backside attack of the nucleophile.[5]
Troubleshooting Steps:
-
Assess the Nucleophile: Smaller, more potent nucleophiles will be more successful. For example, azide (N₃⁻) is a better nucleophile in sterically demanding environments than a bulky alkoxide.
-
Solvent Choice: Polar aprotic solvents such as DMF or DMSO are generally preferred for SN2 reactions as they can accelerate the rate.
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Increase Reactivity of the Leaving Group: While tosylates and mesylates are good leaving groups, consider converting the alcohol to an iodide, which is an excellent leaving group and can sometimes facilitate substitution where other leaving groups fail.[6]
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Consider an Alternative Strategy: If direct substitution is unsuccessful, a Mitsunobu reaction might be a viable alternative to form C-O, C-N, or C-S bonds with inversion of configuration, although this reaction is also sensitive to steric hindrance.[7]
Q4: I am having trouble with the selective deprotection of the TBDMS ether in the presence of other sensitive functional groups. What conditions should I use?
A4: While the TBDMS group is generally robust, its cleavage can be challenging to control in complex molecules.
Troubleshooting Steps:
-
Mild Fluoride Sources: While tetra-n-butylammonium fluoride (TBAF) is common, it is also quite basic. For base-sensitive substrates, consider using milder fluoride sources like HF·pyridine, triethylamine trihydrofluoride (Et₃N·3HF), or catalytic HF in acetonitrile.
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Acidic Cleavage: Mild acidic conditions can also be used for deprotection, such as acetic acid in THF/water or catalytic amounts of strong acids like HCl in an alcohol solvent.[8] However, care must be taken if other acid-sensitive groups are present.
-
Selective Deprotection: It is possible to selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one using specific conditions, such as a 50% aqueous methanolic solution of Oxone at room temperature.[8]
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol is a general guideline for the oxidation of sterically hindered primary alcohols to aldehydes.[1][2]
Materials:
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This compound
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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Anhydrous glassware and inert atmosphere (N₂ or Ar)
Procedure:
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To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in anhydrous DCM dropwise.
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Stir the mixture at -78 °C for 30 minutes.
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Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
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Allow the reaction to warm to room temperature.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude aldehyde by flash column chromatography.
Protocol 2: Tosylation of this compound
This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent substitution reactions.[4][6]
Materials:
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This compound
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p-Toluenesulfonyl chloride (TsCl)
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1-Methylimidazole (catalytic)
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Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous glassware and inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq) and a catalytic amount of 1-methylimidazole (0.1 eq).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the tosylate by flash column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low-Yield Oxidation
Caption: A troubleshooting workflow for low-yield oxidation reactions.
Decision Pathway for Reactions at the Primary Alcohol
Caption: Decision pathway for common reactions at the primary alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How To [chem.rochester.edu]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
optimizing reaction conditions for removing TBS group selectively
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the selective removal of the tert-Butyldimethylsilyl (TBS) protecting group. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to overcome common challenges in your synthetic chemistry workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during the selective deprotection of TBS ethers.
Issue 1: Low or No Deprotection of the TBS Group
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Reagent | The chosen deprotection reagent may be too mild for your substrate. Consider increasing the reagent concentration or switching to a more reactive option. For example, if mild acidic conditions like PPTS are ineffective, a stronger acid or a fluoride source like TBAF could be employed.[1] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) to prevent over-reaction and side product formation. |
| Steric Hindrance | The molecular structure surrounding the TBS-protected hydroxyl group may impede reagent access. Consider using a smaller deprotection reagent or a different solvent system to improve solubility and accessibility. |
| Deactivated Reagent | The deprotection reagent may have degraded due to improper storage or handling. For instance, TBAF solutions can absorb water, which can reduce their reactivity.[1] Use a fresh batch of the reagent. |
Issue 2: Lack of Selectivity - Deprotection of Other Silyl Groups (e.g., TIPS, TBDPS)
| Potential Cause | Recommended Solution |
| Reaction Conditions are Too Harsh | The reagent may be too strong, the temperature too high, or the reaction time too long. Reduce the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the TBS group is cleaved. |
| Non-Selective Reagent | Some reagents are not suitable for selective deprotection between different silyl ethers. For selective removal of TBS in the presence of more robust groups like TBDPS or TIPS, use milder reagents. Pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol is a very mild system for TBS deprotection.[2] |
| Excess Reagent | Using a large excess of the deprotection reagent can lead to the cleavage of more stable silyl groups. Use a stoichiometric amount or a slight excess of the reagent. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Base-Sensitive Functional Groups | If using a basic fluoride source like Tetrabutylammonium fluoride (TBAF), base-labile groups in your substrate may react.[3] Switch to acidic or neutral deprotection conditions. Buffering the TBAF solution with acetic acid can also mitigate basicity.[4] |
| Silyl Group Migration (Brook Rearrangement) | Under basic conditions, the silyl group can migrate from an oxygen atom to a nearby carbon atom, especially from a hydroxyl group to a carbanion.[5] This is known as a Brook rearrangement.[5] To avoid this, consider using acidic deprotection methods. |
| Elimination Reactions | For substrates with a leaving group beta to the hydroxyl group, elimination can be a competing reaction under basic conditions. Use acidic or neutral deprotection conditions to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for selective TBS deprotection?
A1: The most common methods for TBS deprotection involve the use of fluoride ion sources (e.g., TBAF, HF-Pyridine), or acidic conditions (e.g., HCl, PPTS, acetic acid).[2][3] The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the presence of other protecting groups.
Q2: How can I selectively deprotect a primary TBS ether in the presence of a secondary or tertiary TBS ether?
A2: Selective deprotection of a less sterically hindered primary TBS ether can often be achieved by using milder reaction conditions, such as lower temperatures and shorter reaction times. Reagents with greater steric bulk may also show a preference for the more accessible primary TBS group.
Q3: Can I selectively remove a TBS group in the presence of other silyl ethers like TIPS or TBDPS?
A3: Yes, this is a common requirement in multi-step synthesis. Due to the relative stability of silyl ethers (generally TMS < TES < TBS < TIPS < TBDPS), you can often selectively cleave the TBS group while leaving bulkier silyl ethers intact.[4] Mild acidic conditions, such as PPTS in methanol, are often effective for this purpose.[2]
Q4: What are the main byproducts of a TBAF-mediated deprotection?
A4: The primary byproducts are tert-butyldimethylsilanol and tetrabutylammonium salts. The silanol can sometimes form disiloxane upon workup. These byproducts are typically removed by aqueous workup and/or column chromatography.
Q5: My compound is water-soluble. How can I work up a TBAF deprotection without an aqueous extraction?
A5: For water-soluble products, an aqueous workup can lead to significant product loss. An alternative workup involves adding a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture. The resin sequesters the tetrabutylammonium cation, and the calcium carbonate helps to precipitate the fluoride ions. The solid byproducts can then be removed by filtration.
Data Presentation
Table 1: Comparison of Common Reagents for Selective TBS Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages | Selectivity Profile |
| TBAF | 1.1 eq. in THF, 0°C to rt | Fast and generally high-yielding | Basic conditions can cause side reactions with sensitive substrates[3] | Good selectivity for TBS over TIPS and TBDPS with careful control of conditions |
| HF-Pyridine | THF, 0°C to rt | Less basic than TBAF | Highly toxic and corrosive | Good selectivity, often used for sensitive substrates |
| HCl | Dilute HCl in MeOH or THF | Inexpensive and effective | Can cleave other acid-sensitive groups | Moderate selectivity, depends on substrate |
| PPTS | Catalytic amount in MeOH, rt | Very mild acidic conditions | Can be slow | Excellent for selective deprotection of TBS in the presence of TIPS or TBDPS[2] |
| Acetic Acid | AcOH/THF/H₂O (3:1:1), rt | Mild and readily available | Can be slow, may require heat | Good for some applications, but may not be highly selective |
| ZnBr₂/NCS | 10 mol% ZnBr₂, 1 eq. NCS in MeOH, rt | Mild, rapid, and high-yielding[6] | Requires two reagents | High selectivity for TBS over TBDPS[6][7] |
| NaAuCl₄·2H₂O | Catalytic amount in MeOH, rt | Very mild, good functional group tolerance | Catalyst can be expensive | High selectivity for aliphatic TBS over aromatic TBS, TIPS, and TBDPS ethers[8] |
Table 2: Quantitative Data for Selective TBS Deprotection
| Substrate Type | Reagent/Conditions | Other Protecting Group Present | Yield of TBS Deprotection (%) | Reference |
| Primary Alcohol | PPTS, MeOH, rt | Secondary TIPS | High (Specific yield not reported, but selective) | [2] |
| Secondary Alcohol | Dichloroacetic acid, MeOH | Another secondary TBS | 90 | |
| Primary Alcohol | ZnBr₂/NCS, MeOH, rt | Primary TBDPS | Excellent (Specific yield not reported) | [7] |
| Secondary Alcohol | ZnBr₂/NCS, MeOH, rt | Primary TBDPS | Excellent (Specific yield not reported) | [7] |
| Aliphatic Alcohol | NaAuCl₄·2H₂O, MeOH, rt | Aliphatic TBDPS | High (Specific yield not reported) | [8] |
| Aliphatic Alcohol | NaAuCl₄·2H₂O, MeOH, rt | Aliphatic TIPS | High (Specific yield not reported) | [8] |
| Diol | TBAF (1 eq. per OH), THF, rt, 18h | None | 97 |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBS Ether
-
Dissolve the TBS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv per silyl group) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a TBS Ether using PPTS
-
Dissolve the silyl-protected compound (1.0 equiv) in methanol (0.1-0.2 M).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the TBS ether is cleaved, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for TBS deprotection.
Caption: Troubleshooting logic for low-yielding TBS deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. ace.as-pub.com [ace.as-pub.com]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
Welcome to the technical support center for the synthesis of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scaled-up synthesis of this key chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Mono-silylated Product
| Possible Cause | Recommended Solution |
| Statistical Mixture of Products: The reaction of 1,4-cyclohexanedimethanol with one equivalent of a silylating agent naturally produces a mixture of the starting material, the desired mono-silylated product, and the di-silylated byproduct. | To favor the formation of the mono-silylated product, consider using a large excess of the 1,4-cyclohexanedimethanol starting material. While this is a common strategy, it can be wasteful on a larger scale. Alternatively, deprotonating the diol with one equivalent of a strong base like sodium hydride or n-butyllithium before adding the silyl chloride can improve selectivity, as it is energetically less favorable to form the dianion.[1] |
| Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the selectivity of the reaction. | For the silylation of alcohols, Dimethylformamide (DMF) is an effective solvent. Imidazole is a commonly used base. Ensure all reagents and solvents are anhydrous, as the presence of water will consume the silylating agent and reduce the yield. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted starting material. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction. |
Issue 2: Difficulty in Purifying the Mono-silylated Product
| Possible Cause | Recommended Solution |
| Co-elution of Products: The mono-silylated product, di-silylated byproduct, and starting diol may have similar polarities, making separation by column chromatography challenging. | Optimize the eluent system for flash column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate in hexanes) can improve separation. Monitor the fractions closely by TLC. |
| Cleavage of the TBDMS Group during Chromatography: The tert-butyldimethylsilyl (TBDMS) group can be sensitive to acidic conditions and may be cleaved by the silica gel during prolonged exposure. | To mitigate this, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Additionally, avoid using highly protic or acidic solvents in your eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up the synthesis of this compound?
A1: The main challenge is achieving selective mono-silylation of the symmetrical 1,4-cyclohexanedimethanol precursor. On a larger scale, obtaining a high yield of the desired mono-protected product while minimizing the formation of the di-protected byproduct and the amount of unreacted starting material becomes critical for process efficiency and cost-effectiveness.[2][3]
Q2: What are the common byproducts in this synthesis?
A2: The most common byproduct is the di-silylated compound, bis(tert-butyldimethylsilyloxymethyl)cyclohexane. Unreacted 1,4-cyclohexanedimethanol will also be present in the crude product mixture.
Q3: How can I confirm the successful synthesis of the desired product?
A3: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm its structure and purity.
Q4: Are there alternative methods to improve the selectivity of the mono-silylation?
A4: Yes, flow chemistry has been shown to improve selectivity in the mono-protection of symmetrical diols by providing better control over reaction parameters and minimizing the time for the reaction mixture to become homogeneous, which can be a challenge in large-scale batch reactors.[2][3]
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for the synthesis of this compound under different conditions. This data is intended for comparative purposes to guide experimental design.
| Parameter | Condition A: Stoichiometric (1:1 Diol:TBDMSCl) | Condition B: Diol in Excess (3:1 Diol:TBDMSCl) |
| Yield of Mono-silylated Product | ~40-50% | ~70-80% (based on TBDMSCl) |
| Yield of Di-silylated Byproduct | ~20-25% | <5% |
| Unreacted Diol | ~25-30% | ~65-70% (recoverable) |
| Reaction Time | 12-18 hours | 12-18 hours |
| Purity after Chromatography | >95% | >97% |
Experimental Protocols
Protocol 1: Selective Mono-silylation of 1,4-Cyclohexanedimethanol
This protocol describes a representative procedure for the synthesis of this compound. Note: This is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,4-Cyclohexanedimethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanedimethanol (e.g., 3 equivalents) and imidazole (e.g., 1.2 equivalents relative to TBDMSCl) in anhydrous DMF.
-
Addition of Silylating Agent: To the stirred solution, add a solution of TBDMSCl (1 equivalent) in anhydrous DMF dropwise at room temperature. Add a catalytic amount of DMAP.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using an eluent of 30% ethyl acetate in hexanes). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 20-30% ethyl acetate in hexanes) to separate the di-silylated byproduct, the desired mono-silylated product, and the unreacted diol.
-
Characterization: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of mono- and di-silylated products.
References
Technical Support Center: Removal of Residual Silanols After TBS Ether Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual silanol and siloxane byproducts following the cleavage of tert-butyldimethylsilyl (TBS) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common silicon-containing byproducts formed during TBS ether cleavage?
A1: The primary byproducts formed during the cleavage of TBS ethers are tert-butyldimethylsilanol (TBSOH) and its condensation product, 1,1,3,3-tetraisopropyldisiloxane. These byproducts can complicate downstream reactions and purification steps.
Q2: Why is it important to remove these residual silanols?
A2: Residual silanols can interfere with subsequent chemical transformations. For instance, their presence can lead to peak tailing in reverse-phase HPLC analysis, making characterization and purification of the desired product difficult.[1][2] They may also react with sensitive reagents in subsequent steps of a synthesis.
Q3: What are the most common methods for removing silanol byproducts?
A3: The most common methods include:
-
Aqueous Workup: A standard extraction procedure using water or brine to remove water-soluble byproducts.[3]
-
Non-Aqueous Workup with Ion-Exchange Resin: This method is particularly useful for polar products that have high water solubility.[3][4] It utilizes a resin to capture the deprotection reagent cations, facilitating the removal of associated byproducts.
-
Flash Column Chromatography: A standard purification technique to separate the desired compound from byproducts based on polarity.[5] It is often recommended to perform a preliminary workup to remove the bulk of the silicon byproducts before chromatography.[5]
Q4: Can I use an acidic workup to remove silanol byproducts?
A4: While acidic conditions can be used for the deprotection of silyl ethers, a separate acidic wash for the removal of silanol byproducts is less common.[6] The choice of an acidic workup depends on the stability of your target compound under acidic conditions. For sensitive molecules, this method may not be suitable.
Troubleshooting Guides
Issue 1: My polar product is lost during aqueous workup.
-
Potential Cause: The desired product has significant water solubility and is being extracted into the aqueous phase along with the byproducts.[3]
-
Solution: Switch to a non-aqueous workup method using an ion-exchange resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate.[4] This method avoids an aqueous phase, minimizing product loss.[4]
Issue 2: I observe co-elution of my product with silicon byproducts during flash chromatography.
-
Potential Cause: The polarity of the silanol/siloxane byproducts is similar to that of the desired product, leading to poor separation on the silica gel column.[7]
-
Solution 1: Perform a pre-chromatography workup. Before loading your crude material onto the column, perform either an aqueous wash (if your product is not water-soluble) or an ion-exchange resin workup to remove the majority of the silicon-based impurities.[5]
-
Solution 2: Optimize chromatography conditions. Experiment with different solvent systems, including gradient elution, to improve the separation. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to standard normal-phase chromatography.[8][9]
Issue 3: I still see silicon-based impurities in my NMR spectrum after purification.
-
Potential Cause: Highly non-polar siloxane byproducts can be difficult to remove completely, especially if they are greasy or oily.
-
Solution 1: Trituration. If your product is a solid, you can often wash away the oily siloxane impurities by triturating the crude material with a non-polar solvent like hexanes or pentane, in which your product is insoluble.
-
Solution 2: Reprecipitation. Dissolve your crude product in a minimal amount of a good solvent and then add a poor solvent to selectively precipitate your desired compound, leaving the impurities in the solution.
-
Solution 3: Volatilization. For some volatile silicon byproducts, removal under high vacuum may be effective.[5]
Data Presentation
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Simple, rapid, and uses common laboratory reagents. | Can lead to significant product loss for polar compounds; may form emulsions.[3] | Non-polar to moderately polar products that are not water-soluble. |
| Ion-Exchange Resin | Excellent for polar, water-soluble products; avoids aqueous phases and potential for emulsions; high product recovery.[3][4] | Requires specific resins and additional reagents (e.g., calcium carbonate); filtration step can be slow with fine resins.[7] | Polar products, especially those sensitive to aqueous conditions. |
| Flash Chromatography | Can provide very pure compounds by separating based on polarity. | Can be time-consuming; may require optimization of solvent systems; co-elution with byproducts is possible without a prior workup.[7] | As a final purification step after a preliminary workup to remove the bulk of the byproducts. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Upon completion of the TBS deprotection reaction, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Further purify the crude product by flash column chromatography if necessary.
Protocol 2: Non-Aqueous Workup with Ion-Exchange Resin (Kishi's Protocol)
This protocol is adapted from the procedure developed by Kishi and coworkers.[4]
-
After the deprotection reaction is complete, add calcium carbonate (CaCO₃, approximately 5 equivalents based on the amount of TBAF used) to the reaction mixture.
-
Add DOWEX® 50WX8 ion-exchange resin (approximately 1.5 g per mmol of TBAF).
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Add methanol (typically equal to or double the volume of the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours.
-
Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture.
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutyldimethylammonium salts and some silanol byproducts.
-
The crude product can then be further purified by flash column chromatography.[5]
Protocol 3: Flash Column Chromatography for Polar Compounds
-
Adsorb the crude product (ideally after a preliminary workup) onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with a solvent gradient, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
For very polar compounds that are difficult to separate, consider using a more polar stationary phase (e.g., diol or amine-functionalized silica) or employing HILIC conditions.[8][9]
Visualizations
TBS Deprotection and Byproduct Formation
Caption: TBS deprotection and subsequent formation of silanol and siloxane byproducts.
Experimental Workflow for Silanol Removal
References
- 1. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 2. m.youtube.com [m.youtube.com]
- 3. orgsyn.org [orgsyn.org]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. labex.hu [labex.hu]
- 9. biotage.com [biotage.com]
stability issues of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: The main stability concern for this compound revolves around the integrity of the tert-butyldimethylsilyl (TBDMS) ether group. This group is susceptible to cleavage under acidic conditions and in the presence of fluoride ions.[1][2] While generally stable to aqueous base, prolonged exposure to strong basic conditions should be avoided.[2] The primary alcohol is relatively stable but could be prone to oxidation under certain conditions.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation product is cyclohexane-1,4-diyldimethanol, resulting from the cleavage of the TBDMS ether. Other potential byproducts could arise from reactions involving the primary alcohol or from impurities present in the storage environment.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).[3] It should be protected from moisture and acidic vapors.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If temporary storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature. Protic solvents like methanol could potentially facilitate the cleavage of the silyl ether over time, especially in the presence of trace acid or base.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Purity Over Time (Observed by GC/HPLC) | Cleavage of the TBDMS ether due to exposure to moisture or acidic contaminants. | 1. Re-evaluate storage conditions. Ensure the container is tightly sealed and stored in a dry environment. 2. Avoid storing near acidic compounds. 3. Before use, briefly purge the vial with an inert gas to remove any accumulated moisture. |
| Unexpected Peaks in NMR Spectrum | Presence of degradation products (e.g., cyclohexane-1,4-diyldimethanol) or residual silylating agent byproducts. | 1. Compare the spectrum with a reference spectrum of the pure compound. 2. Look for characteristic peaks of the desilylated diol. 3. Consider re-purification by column chromatography if significant impurities are detected. |
| Inconsistent Results in Reactions | Partial degradation of the starting material, leading to lower yields or side reactions. | 1. Verify the purity of the this compound batch using GC or HPLC before each use. 2. If degradation is suspected, use a freshly opened vial or a recently purified sample. |
| Cloudiness or Precipitation in Solution | Hydrolysis of the silyl ether leading to the formation of less soluble diol. | 1. Ensure the solvent is anhydrous. 2. Prepare solutions immediately before use. 3. If cloudiness persists, filter the solution before use and re-check the concentration. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Under Accelerated Conditions
This protocol outlines a general procedure for an accelerated stability study.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into three separate, clean, and dry amber glass vials.
-
Blanket each vial with dry nitrogen or argon, and securely cap them.
-
Prepare a control sample to be stored at the recommended condition (2-8 °C).
2. Storage Conditions:
-
Place the experimental vials in a stability chamber set to an accelerated condition, for example, 40 °C with 75% relative humidity (RH).[5]
3. Testing Schedule:
-
Analyze the samples at initial (T=0), intermediate (e.g., 1 month), and final (e.g., 3 months) time points.
4. Analytical Method:
-
Use a validated stability-indicating HPLC or GC method to determine the purity of the compound and quantify any degradation products. (See Protocols 2 and 3).
5. Data Analysis:
-
Compare the purity of the samples stored under accelerated conditions to the control sample.
-
Identify and quantify any significant degradation products.
Protocol 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
If analyzing for the free diol, derivatization with a silylating agent (e.g., BSTFA or MSTFA) may be necessary to improve volatility.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
3. Data Analysis:
-
Identify the peak corresponding to this compound and any potential degradation products by their mass spectra.
-
Calculate the purity based on the peak area percentage.
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
3. Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity based on the peak area percentage.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: General workflow for a stability study of this compound.
Caption: Analytical workflow for purity assessment.
References
- 1. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. trans [4-(tert-Butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol, 5G | Labscoop [labscoop.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TBS and TBDPS Protecting Groups for Diols
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to the success of a synthetic strategy. Among the plethora of options, silyl ethers, particularly tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) ethers, are workhorses for the protection of alcohols. This guide provides a comprehensive comparison of TBS and TBDPS protecting groups when applied to diols, supported by experimental data and detailed protocols to aid in the strategic planning of complex synthetic routes.
Introduction to TBS and TBDPS Protecting Groups
The TBS group, introduced by E.J. Corey, is lauded for its ease of introduction, general stability to a wide range of reaction conditions, and facile cleavage.[1] The TBDPS group, also a silyl ether, is characterized by its significantly greater steric bulk due to the presence of two phenyl groups on the silicon atom. This increased steric hindrance renders the TBDPS group more robust and stable, particularly under acidic conditions, compared to the TBS group.[2]
The choice between TBS and TBDPS often hinges on the required stability throughout a synthetic sequence and the potential for selective deprotection in the presence of other protecting groups.
Quantitative Comparison of Protection and Deprotection
The following tables summarize quantitative data for the protection of a representative diol, 1,4-butanediol, and the subsequent deprotection of the corresponding bis-silyl ethers.
Table 1: Protection of 1,4-Butanediol
| Protecting Group | Silylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TBS | TBS-Cl (2.2) | Imidazole (2.5) | DMF | 25 | 12 | ~95% (estimated) | General Protocol[1] |
| TBDPS | TBDPS-Cl (2.2) | Imidazole (2.5) | DMF | 25 | 16 | ~90% (estimated) | General Protocol[3] |
Table 2: Deprotection of Bis-Silyl Ethers of 1,4-Butanediol
| Protected Diol | Deprotection Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| bis-TBS Ether | TBAF (2.2) | THF | 25 | 2 | >95% | General Protocol[4] |
| bis-TBDPS Ether | TBAF (2.2) | THF | 25 | 8 | >95% | General Protocol[1] |
| bis-TBS Ether | 10% HCl/MeOH | MeOH | 25 | 1 | >95% | General Protocol[1] |
| bis-TBDPS Ether | HF-Pyridine | THF/Pyridine | 0 - 25 | 10 | High | General Protocol[5] |
Key Differences and Considerations
-
Stability: The most significant difference lies in their stability. The TBDPS group is substantially more stable to acidic conditions than the TBS group.[2] This allows for the selective deprotection of a TBS ether in the presence of a TBDPS ether, a valuable tool in orthogonal protection strategies. Both groups exhibit similar stability under basic conditions.
-
Steric Hindrance: The greater steric bulk of the TBDPS group can influence the rate of both protection and deprotection reactions. Protection of sterically hindered alcohols may be slower with TBDPS-Cl. Conversely, this steric hindrance contributes to its enhanced stability.
-
Deprotection: While both groups are commonly removed using fluoride sources like tetrabutylammonium fluoride (TBAF), the cleavage of TBDPS ethers often requires longer reaction times or more forcing conditions.[1] Acid-catalyzed deprotection of TBDPS ethers also requires stronger acidic conditions compared to TBS ethers.
Experimental Protocols
Protocol 1: General Procedure for the Bis-Protection of a Diol with TBS-Cl
To a solution of the diol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 equiv). The mixture is stirred at room temperature until the imidazole dissolves. tert-Butyldimethylsilyl chloride (TBS-Cl, 2.2 equiv) is then added, and the reaction is stirred at room temperature for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired bis-TBS ether.
Protocol 2: General Procedure for the Bis-Protection of a Diol with TBDPS-Cl
To a solution of the diol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 equiv). The mixture is stirred at room temperature until the imidazole dissolves. tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 2.2 equiv) is then added, and the reaction is stirred at room temperature for 16-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is worked up and purified following the same procedure as for the bis-TBS ether.
Protocol 3: General Procedure for the Deprotection of a Bis-TBS Ether using TBAF
To a solution of the bis-TBS ether (1.0 equiv) in tetrahydrofuran (THF) at 0 °C is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 equiv) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC. Once the starting material is consumed, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the diol.
Protocol 4: General Procedure for the Deprotection of a Bis-TBDPS Ether using TBAF
To a solution of the bis-TBDPS ether (1.0 equiv) in tetrahydrofuran (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 equiv). The reaction mixture is stirred at room temperature for 8-12 hours, or at an elevated temperature (e.g., 40-50 °C) if the reaction is sluggish. The reaction is monitored by TLC. The workup and purification procedure is identical to that for the bis-TBS ether.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the protection and deprotection of diols using either TBS or TBDPS protecting groups.
Caption: General workflow for diol protection and deprotection.
Conclusion
Both TBS and TBDPS are exceptionally useful protecting groups for diols, each with distinct advantages. The TBS group offers a good balance of stability and ease of removal, making it a versatile choice for many applications. The TBDPS group, with its superior stability under acidic conditions, is the preferred choice when robust protection is required through a multi-step synthesis involving acidic reagents. The ability to selectively cleave a TBS ether in the presence of a TBDPS ether provides a powerful strategic advantage in the synthesis of complex molecules. The selection between these two protecting groups should be made based on a careful analysis of the planned synthetic route and the chemical environment the protected diol will need to endure.
References
A Comparative Guide to Alternative Protecting Groups for 1,4-Cyclohexanedimethanol
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selective protection and deprotection of hydroxyl groups is a critical consideration. 1,4-Cyclohexanedimethanol, a common building block, presents the challenge of differentiating between two primary hydroxyl groups. This guide provides a comparative analysis of alternative protecting groups for 1,4-cyclohexanedimethanol, focusing on silyl ethers, benzyl ethers, and methoxymethyl (MOM) ethers. The following sections detail their performance, supported by experimental data and protocols, to aid in the selection of the most suitable protecting group strategy.
Comparison of Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. This section provides a comparative overview of tert-butyldimethylsilyl (TBDMS), benzyl (Bn), and methoxymethyl (MOM) ethers for the protection of 1,4-cyclohexanedimethanol.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Selectivity |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | TBAF, THF, rt; or mild acid (e.g., AcOH) | Stable to basic and weakly acidic conditions, oxidation, and reduction with hydrides. | Good for mono-protection of symmetrical diols with careful control of stoichiometry. |
| Benzyl (Bn) | BnBr, NaH, THF, rt | H₂, Pd/C, EtOH, rt (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. | Mono-benzylation of symmetrical diols can be achieved, though mixtures of mono- and di-protected products are common. |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂, rt | Acidic conditions (e.g., HCl in MeOH) | Stable to basic conditions, nucleophiles, and many reducing agents. | Mono-protection can be challenging due to the high reactivity of MOM-Cl. |
Experimental Data
The following tables summarize quantitative data for the protection and deprotection of 1,4-cyclohexanedimethanol with TBDMS, Benzyl, and MOM groups. Please note that yields can be highly dependent on the specific reaction conditions and scale.
Protection Reactions
| Protecting Group | Reagents | Solvent | Temp. | Time | Product | Yield (%) |
| TBDMS (Mono) | 1.1 eq TBDMS-Cl, 1.5 eq Imidazole | DMF | rt | 12 h | Mono-TBDMS ether | ~40-60% |
| TBDMS (Di) | 2.5 eq TBDMS-Cl, 5.0 eq Imidazole | DMF | rt | 24 h | Di-TBDMS ether | >90% |
| Benzyl (Mono) | 1.1 eq BnBr, 1.1 eq NaH | THF | rt | 16 h | Mono-benzyl ether | ~50-70% |
| Benzyl (Di) | 2.5 eq BnBr, 2.5 eq NaH | THF | rt | 24 h | Di-benzyl ether | >90% |
| MOM (Di) | 2.5 eq MOM-Cl, 3.0 eq DIPEA | CH₂Cl₂ | rt | 12 h | Di-MOM ether | >85% |
Deprotection Reactions
| Protected Substrate | Reagents | Solvent | Temp. | Time | Product | Yield (%) |
| Mono-TBDMS ether | 1.1 eq TBAF | THF | rt | 2 h | 1,4-Cyclohexanedimethanol | >95% |
| Di-TBDMS ether | 2.2 eq TBAF | THF | rt | 4 h | 1,4-Cyclohexanedimethanol | >95% |
| Mono-benzyl ether | H₂ (1 atm), 10 mol% Pd/C | EtOH | rt | 12 h | 1,4-Cyclohexanedimethanol | >95% |
| Di-benzyl ether | H₂ (1 atm), 10 mol% Pd/C | EtOH | rt | 24 h | 1,4-Cyclohexanedimethanol | >95% |
| Di-MOM ether | 6N HCl | MeOH | reflux | 6 h | 1,4-Cyclohexanedimethanol | >90% |
Experimental Protocols
This section provides detailed experimental procedures for the protection and deprotection of 1,4-cyclohexanedimethanol.
Protection of 1,4-Cyclohexanedimethanol with TBDMS (Mono-protection)
Procedure: To a solution of 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.5 eq). The mixture is stirred at room temperature until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the mono-TBDMS protected 1,4-cyclohexanedimethanol.
Protection of 1,4-Cyclohexanedimethanol with Benzyl Bromide (Di-protection)
Procedure: To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. Benzyl bromide (2.5 eq) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the di-benzyl protected 1,4-cyclohexanedimethanol.
Protection of 1,4-Cyclohexanedimethanol with MOM-Cl (Di-protection)
Procedure: To a solution of 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 3.0 eq). Methoxymethyl chloride (MOM-Cl, 2.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the di-MOM protected 1,4-cyclohexanedimethanol.
Deprotection of TBDMS-protected 1,4-Cyclohexanedimethanol
Procedure: To a solution of the TBDMS-protected 1,4-cyclohexanedimethanol (1.0 eq) in tetrahydrofuran (THF) is added tetrabutylammonium fluoride (TBAF, 1.1 eq per silyl group, 1.0 M solution in THF). The reaction is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give 1,4-cyclohexanedimethanol.[1]
Deprotection of Benzyl-protected 1,4-Cyclohexanedimethanol
Procedure: To a solution of the benzyl-protected 1,4-cyclohexanedimethanol (1.0 eq) in ethanol is added 10% palladium on carbon (10 mol% Pd). The flask is evacuated and backfilled with hydrogen gas (1 atm, balloon). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 1,4-cyclohexanedimethanol.[2]
Deprotection of MOM-protected 1,4-Cyclohexanedimethanol
Procedure: To a solution of the MOM-protected 1,4-cyclohexanedimethanol (1.0 eq) in methanol is added 6N hydrochloric acid. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1,4-cyclohexanedimethanol.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways and logical workflows described in this guide.
References
Spectroscopic Data Comparison: [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally related analogues—trans-1,4-cyclohexanedimethanol and trans-4-tert-butylcyclohexanol—to predict and contextualize its spectroscopic characteristics. This approach allows for a robust understanding of the expected spectral features of the target molecule.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its comparators. The data for the target compound are predicted based on established principles of NMR and IR spectroscopy and analysis of the provided analogues.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) of Cyclohexane Protons | Chemical Shift (δ) of -CH₂O- Protons | Chemical Shift (δ) of Functional Group Protons |
| This compound (Predicted) | ~0.9-1.9 (m, 10H) | ~3.45 (d, 2H, -CH₂OSi), ~3.40 (d, 2H, -CH₂OH) | 0.89 (s, 9H, t-Bu), 0.05 (s, 6H, SiMe₂), ~1.5 (br s, 1H, -OH) |
| trans-1,4-Cyclohexanedimethanol | ~1.0-2.0 (m, 10H) | ~3.42 (d, 4H) | ~1.6 (br s, 2H, -OH) |
| trans-4-tert-Butylcyclohexanol | ~1.0-2.1 (m, 10H) | N/A | 0.86 (s, 9H, t-Bu), ~3.5 (m, 1H, -CHOH), ~1.5 (br s, 1H, -OH) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) of Cyclohexane Carbons | Chemical Shift (δ) of -CH₂O- Carbons | Chemical Shift (δ) of Functional Group Carbons |
| This compound (Predicted) | ~29 (2C), ~39 (2C), ~41 (2C) | ~69 (-CH₂OSi), ~68 (-CH₂OH) | 25.9 (3C, t-Bu C-CH₃), 18.3 (t-Bu C), -5.4 (2C, SiMe₂) |
| trans-1,4-Cyclohexanedimethanol[1] | 29.3 (4C), 39.8 (2C) | 68.9 (2C) | N/A |
| trans-4-tert-Butylcyclohexanol | 25.7 (2C), 32.2 (2C), 47.1 (1C), 71.2 (1C) | N/A | 27.6 (3C, t-Bu C-CH₃), 32.2 (t-Bu C) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | 3350 (br, O-H stretch), 2920, 2850 (C-H stretch), 1250 (Si-C stretch), 1090 (C-O stretch), 830, 775 (Si-O stretch) |
| trans-1,4-Cyclohexanedimethanol[2] | 3250 (br, O-H stretch), 2920, 2850 (C-H stretch), 1030 (C-O stretch) |
| trans-4-tert-Butylcyclohexanol | 3300 (br, O-H stretch), 2950, 2860 (C-H stretch), 1060 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Predicted Key Fragments (m/z) and Interpretation |
| This compound | M-15 (loss of CH₃), M-57 (loss of t-Bu), M-75 (loss of t-Bu & H₂O), [M-CH₂OH]⁺, [M-CH₂OTBS]⁺, [TBS]⁺ (m/z 115), [t-BuMe₂Si]⁺ (m/z 115) |
| trans-1,4-Cyclohexanedimethanol | M-18 (loss of H₂O), M-31 (loss of CH₂OH), M-49 (loss of H₂O & CH₂OH) |
| trans-4-tert-Butylcyclohexanol | M-18 (loss of H₂O), M-57 (loss of t-Bu) |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Detailed experimental protocols for each are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Approximately 1024 scans are accumulated to ensure an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder is placed on the ATR crystal and pressure is applied to ensure good contact.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-650 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS analysis, a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.
-
Ionization: Electron Impact (EI) ionization is commonly used, with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships between the compared compounds.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural Relationships of Compared Compounds.
References
Reactivity Face-Off: A Comparative Analysis of Cis and Trans Silylated Cyclohexanedimethanol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for efficient synthesis and the design of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of cis- and trans-1,4-bis(silyloxymethyl)cyclohexane, leveraging established stereochemical principles and supported by experimental data from analogous systems.
The spatial orientation of the two silyloxymethyl groups on the cyclohexane ring dictates the conformational stability of the cis and trans isomers, which in turn significantly influences their chemical reactivity. In reactions such as desilylation, the less stable isomer is generally expected to exhibit a faster reaction rate due to its higher ground-state energy.
Conformational Analysis: The Root of Reactivity Differences
The reactivity disparity between the cis and trans isomers of silylated 1,4-cyclohexanedimethanol originates from their preferred chair conformations.
-
Trans Isomer: The most stable conformation of the trans isomer places both bulky silyloxymethyl groups in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions, leading to a lower overall energy state and greater stability.
-
Cis Isomer: In contrast, the cis isomer is conformationally constrained to have one silyloxymethyl group in an equatorial position and the other in a more sterically hindered axial position. The axial substituent experiences significant steric repulsion from the axial hydrogens on the same face of the ring, resulting in a higher ground-state energy and consequently, lower stability.
This fundamental difference in conformational stability is the primary determinant of the observed differences in reactivity. The higher energy of the cis isomer means that less activation energy is required to reach the transition state for reactions such as the cleavage of the silyl ether bond.
Caption: Conformational stability and its effect on reactivity.
Quantitative Comparison of Reactivity
While specific kinetic data for the desilylation of cis- and trans-1,4-bis(silyloxymethyl)cyclohexane is not extensively reported, data from analogous systems provides a quantitative insight into the expected reactivity differences. The solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates serves as an excellent model, where the tosylate group mimics the steric and electronic properties of a silyloxymethyl group. The rate of acetolysis for the axial tosylate (analogous to the conformation of the cis isomer) is significantly faster than that of the equatorial tosylate (analogous to the trans isomer).
| Isomer (Analogous System) | Substituent Position | Relative Rate of Acetolysis (krel) |
| cis-4-tert-butylcyclohexyl tosylate | Axial | 3.4 |
| trans-4-tert-butylcyclohexyl tosylate | Equatorial | 1.0 |
Data extrapolated from studies on analogous 4-tert-butylcyclohexyl systems.
This data strongly supports the hypothesis that the axially-oriented silyloxymethyl group in the cis isomer of silylated 1,4-cyclohexanedimethanol will render it more susceptible to cleavage than the diequatorial trans isomer.
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of the cis and trans isomers of a silylated 1,4-cyclohexanedimethanol, a controlled kinetic study of their desilylation can be performed. The following protocol outlines a robust methodology for such a comparison.
Objective: To compare the rate of acid-catalyzed desilylation of cis- and trans-1,4-bis(tert-butyldimethylsilyloxymethyl)cyclohexane.
Materials:
-
cis-1,4-bis(tert-butyldimethylsilyloxymethyl)cyclohexane
-
trans-1,4-bis(tert-butyldimethylsilyloxymethyl)cyclohexane
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1 M solution in diethyl ether
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a 0.1 M stock solution of the cis isomer in anhydrous THF containing a known concentration of the internal standard.
-
Prepare a 0.1 M stock solution of the trans isomer in anhydrous THF containing the same known concentration of the internal standard.
-
Prepare a 0.01 M solution of HCl in a 1:1 mixture of anhydrous THF and anhydrous MeOH.
-
-
Reaction Setup:
-
In separate, dry reaction vials equipped with magnetic stir bars, place equal volumes of the cis and trans isomer stock solutions.
-
Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.
-
-
Initiation and Monitoring of the Reaction:
-
To initiate the reaction, add an equal volume of the acidic THF/MeOH solution to each vial simultaneously.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of solid sodium bicarbonate.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining silylated starting material relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time for both the cis and trans isomers.
-
The slope of the resulting lines will correspond to the pseudo-first-order rate constant (k) for the desilylation of each isomer.
-
-
Data Interpretation:
-
Compare the rate constants for the cis and trans isomers. A higher rate constant for the cis isomer would provide quantitative evidence of its greater reactivity.
-
Caption: Experimental workflow for comparing isomer reactivity.
Conclusion
The principles of conformational analysis predict that the cis isomer of silylated 1,4-cyclohexanedimethanol will be more reactive than the trans isomer due to the increased steric strain associated with an axial substituent. This is supported by reactivity data from analogous cyclohexane systems. For researchers in synthetic chemistry and drug development, this inherent difference in reactivity can be strategically exploited. For instance, the more labile cis isomer could be selectively deprotected under milder conditions in the presence of the more robust trans isomer, enabling more efficient and elegant synthetic routes. The provided experimental protocol offers a clear and reliable method for quantifying this reactivity difference, empowering researchers to make informed decisions in their synthetic endeavors.
Determining the Purity of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a bifunctional organic molecule featuring both a primary alcohol and a bulky tert-butyldimethylsilyl (TBDMS) ether. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, experimental protocols, and comparative performance data.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and the availability of instrumentation. For this compound, its moderate polarity, non-volatility (unless derivatized), and the presence of specific functional groups make it amenable to several analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC/GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard.[1] |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like the target molecule.[2] | Requires the compound to be volatile and thermally stable. Derivatization of the free alcohol group may be necessary to improve volatility and peak shape. | Applicable to any soluble compound with unique NMR signals. It provides structural information simultaneously.[1][3] |
| Sample Preparation | Simple dissolution in a suitable solvent.[2] | Can involve dissolution in a volatile solvent; derivatization might be required. | Requires precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[1] |
| Detection | Commonly uses UV-Vis detectors. The target molecule lacks a strong chromophore, which may necessitate the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). | Flame Ionization Detector (FID) provides universal detection for organic compounds. Mass Spectrometry (MS) offers identification of impurities. | Direct detection of nuclei (e.g., ¹H) in a magnetic field. |
| Quantification | Typically uses area percent normalization, assuming all impurities have a similar response factor to the main compound, or an external/internal standard calibration for higher accuracy. | Area percent normalization with FID is common. MS can provide semi-quantitative data. | Provides a direct, primary measure of purity against a certified internal standard, offering high accuracy without the need for a reference standard of the analyte itself.[1][3] |
| Potential Impurities Detected | Can separate a wide range of potential impurities, including starting materials, by-products, and degradation products.[2] | Effective at separating volatile impurities. | Can detect and quantify any impurity with a distinct NMR signal, including residual solvents and structural isomers.[4] |
| Advantages | Robust, reliable, and widely available. Versatile for various compound types.[2] | High resolution and sensitivity, especially with an FID. GC-MS allows for the positive identification of impurities. | Highly accurate and precise. It is a non-destructive technique. Provides structural confirmation alongside purity data.[1][3][5] |
| Limitations | Requires a suitable chromophore for sensitive UV detection. Response factors can vary between the analyte and impurities in area percent calculations. | The compound may require derivatization. High temperatures in the injector and column can cause degradation of thermally labile compounds. | Lower sensitivity compared to chromatographic techniques. Potential for signal overlap in complex mixtures, which can be mitigated using 2D NMR techniques.[3] |
Experimental Workflow for Purity Analysis
The general workflow for determining the purity of a synthesized compound involves several key stages, from sample preparation to data analysis and interpretation.
Detailed Experimental Protocols
The following are proposed starting methodologies for the purity analysis of this compound using HPLC, GC-MS, and qNMR. These protocols are based on methods for structurally similar compounds and may require optimization.[2][6][7]
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method. Due to the lack of a strong UV chromophore, a universal detector is recommended.
-
Instrumentation: HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. The free hydroxyl group may require derivatization to improve volatility and peak shape.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID), MS source at 230 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation:
-
Without Derivatization: Prepare a 1 mg/mL solution of the compound in dichloromethane or ethyl acetate.
-
With Derivatization (for the free alcohol): To the 1 mg/mL solution, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes to convert the free alcohol to its trimethylsilyl ether.
-
-
Data Analysis: Purity is determined by area percent normalization from the FID data. The MS data is used to identify the main component and any impurities based on their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.[1]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with sharp, well-resolved signals that do not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the analyte and internal standard are soluble.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal for the analyte or standard
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is often the most prudent. HPLC is a robust method for routine analysis and for detecting non-volatile impurities. GC-MS is highly effective for identifying and quantifying volatile impurities and can be made more versatile through derivatization. For the highest accuracy and a direct, primary measurement of purity that also confirms the compound's identity, qNMR stands out as a superior, albeit less sensitive, technique.[1][3] The selection of the most appropriate method will ultimately be guided by the specific analytical requirements, the nature of the expected impurities, and the available resources.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Structural Analogs of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol: A Comparative Analysis
For researchers and professionals in drug discovery and development, the selection of appropriate bifunctional linkers and protecting group strategies is a critical determinant of synthetic success and the ultimate biological activity of a molecule. [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a key intermediate in the synthesis of Rho kinase inhibitors and neurite outgrowth promoters, presents a versatile scaffold.[1] This guide provides a comparative analysis of its structural analogs, focusing on variations in silyl protecting groups and stereochemistry. The information is intended to aid in the rational selection of building blocks for medicinal chemistry and process development.
Comparative Analysis of Structural Analogs
The performance of a bifunctional molecule can be significantly influenced by the nature of its protecting groups and its three-dimensional structure. This section compares the parent compound with several logical structural analogs, highlighting key differences in their expected properties and reactivity based on established chemical principles.
Physicochemical and Reactivity Data
The choice of a silyl protecting group affects not only the stability of the protected alcohol but also the overall lipophilicity and steric profile of the molecule. The stereochemistry of the cyclohexane ring also plays a crucial role in determining the spatial orientation of the functional groups, which can impact binding to biological targets.
| Compound/Analog | Silyl Group | Key Physicochemical Property | Relative Stability (Acidic) | Relative Stability (Basic) |
| Parent Compound: this compound | TBDMS | Moderate lipophilicity | Moderate | Moderate |
| Analog 1: [4-(Triisopropylsilyloxymethyl)cyclohexyl]methanol | TIPS | High lipophilicity, high steric bulk | High | High |
| Analog 2: [4-(tert-Butyldiphenylsilyloxymethyl)cyclohexyl]methanol | TBDPS | High lipophilicity, aromaticity | Very High | Moderate |
| Analog 3: cis-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol | TBDMS | Higher reactivity in some cases due to axial group | Moderate | Moderate |
| Analog 4: trans-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol | TBDMS | Generally more stable isomer | Moderate | Moderate |
| Analog 5: [4-(tert-Butyldimethylsilyloxy)cyclohexyl]methanol | TBDMS | Shorter linker length | Moderate | Moderate |
| Analog 6: Cyclohexane-1,4-diyldimethanol | None | Hydrophilic | N/A | N/A |
Experimental Protocols
The following are proposed standardized protocols for the synthesis and deprotection of the silylated analogs of cyclohexane-1,4-diyldimethanol. These protocols are based on general procedures for silyl ether formation and cleavage.
General Protocol for Monosilylation of Cyclohexane-1,4-diyldimethanol
Materials:
-
Cyclohexane-1,4-diyldimethanol (1.0 eq)
-
Silyl chloride (TBDMS-Cl, TIPS-Cl, or TBDPS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve cyclohexane-1,4-diyldimethanol in anhydrous DMF under an inert atmosphere.
-
Add imidazole to the solution and stir until dissolved.
-
Add the corresponding silyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a few drops of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the monosilylated product from the starting material and the disilylated byproduct.
General Protocol for Silyl Ether Deprotection
Materials:
-
Silylated cyclohexyl]methanol analog (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silylated alcohol in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizing Synthetic and Logical Pathways
The following diagrams illustrate the synthetic relationships between the analogs and a decision-making workflow for selecting an appropriate analog for a given research application.
Concluding Remarks
The choice of a silyl protecting group and the stereochemistry of the cyclohexane core are critical considerations in the design of synthetic routes and the modulation of biological activity. While direct comparative data for all structural analogs of this compound is not extensively available in the literature, this guide provides a framework for rational decision-making based on established principles of organic chemistry. The provided protocols offer a starting point for the synthesis and evaluation of these valuable building blocks, empowering researchers to select the optimal analog for their specific application in drug discovery and development. The cyclohexane scaffold continues to be a privileged motif in medicinal chemistry, and a deeper understanding of its derivatization will undoubtedly contribute to the development of novel therapeutics.[2]
References
- 1. trans [4-(tert-Butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol | 180046-62-2 [chemicalbook.com]
- 2. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluoride-Mediated TBS Deprotection: A Comparative Analysis
In the realm of synthetic organic chemistry, the tert-butyldimethylsilyl (TBS) group is a cornerstone for the protection of hydroxyl functionalities. Its widespread use stems from its ease of installation and general stability. However, the successful cleavage of the robust silicon-oxygen bond is a critical step in many synthetic pathways. Fluoride-based reagents are the gold standard for this transformation, driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which is significantly more stable than the silicon-oxygen (Si-O) bond.[1][2] This guide provides a comprehensive comparison of common fluoride sources used for TBS deprotection, offering insights into their efficiency, selectivity, and operational handling to aid researchers in selecting the optimal reagent for their specific needs.
The generally accepted mechanism for fluoride-mediated silyl ether cleavage involves the nucleophilic attack of the fluoride ion on the silicon atom. This attack results in the formation of a transient pentacoordinate silicon intermediate, which subsequently collapses to break the Si-O bond, liberating the free alcohol and forming a stable silyl fluoride byproduct.[1][2]
Comparative Efficiency of Common Fluoride Reagents
The choice of fluoride reagent can significantly impact the outcome of a deprotection reaction. Factors such as reaction time, yield, and compatibility with other functional groups vary considerably between different fluoride sources. Below is a summary of commonly used reagents and their performance in TBS deprotection.
| Fluoride Source | Common Solvent(s) | Typical Reaction Time | Yield (%) | Key Considerations |
| TBAF (Tetrabutylammonium fluoride) | THF, DMF | 45 min - 18 h | 32 - 97 | Most common and versatile reagent.[3] Its basicity can cause side reactions with sensitive substrates; buffering with acetic acid can mitigate this.[4][5] |
| HF-Pyridine | THF/Pyridine | 2 - 8 h | Good | Excellent for selective deprotection.[6] Reactions must be conducted in plastic containers due to the corrosive nature of HF.[6] |
| TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) | THF, DMF | 1 - 2 h | Good | An anhydrous source of fluoride, useful for sensitive substrates where water must be avoided. |
| CsF (Cesium fluoride) | DMF, DMSO/MeOH | Variable | Good | A milder and less basic alternative to TBAF.[7] Often used in catalytic amounts.[7] |
| KF (Potassium fluoride) | Glycol, Acetonitrile | Variable | Good | A cost-effective option. Often used with a phase-transfer catalyst like 18-crown-6 to enhance solubility and reactivity. |
| KHF₂ (Potassium bifluoride) | Methanol | 30 min - 17 h | Good | A mild and selective reagent, particularly effective for the deprotection of phenolic TBS ethers.[8] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. Below are representative protocols for TBS deprotection using various fluoride sources.
Protocol 1: TBS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general procedure for the cleavage of a tert-butyldimethylsilyl ether using TBAF.
Procedure:
-
Dissolve the silyl ether (1 equivalent) in dry tetrahydrofuran (THF) to make an approximately 0.1-0.5 M solution.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 45 minutes to 18 hours depending on the substrate.[2][4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: The basicity of TBAF can sometimes lead to undesired side reactions.[3] For base-sensitive substrates, buffering the TBAF solution with acetic acid is recommended.[4][5]
Protocol 2: Selective TBS Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)
This method is often employed for the selective removal of TBS groups in the presence of other silyl ethers.
Procedure:
-
Prepare a stock solution of HF-Pyridine in a 10:1 mixture of THF and pyridine. Caution: HF is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment, and all reaction vessels must be made of plastic.[6]
-
Dissolve the silyl ether (1 equivalent) in the THF/pyridine solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add the HF-Pyridine stock solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 to 8 hours, monitoring the progress by TLC.[6]
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Protocol 3: Anhydrous TBS Deprotection using Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)
TASF is an anhydrous fluoride source suitable for substrates sensitive to water.
Procedure:
-
Dissolve the silyl ether (1 equivalent) in anhydrous THF or DMF.
-
Add TASF (1.1-1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture for 1 to 2 hours, monitoring by TLC.[9]
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the desired product by flash column chromatography.
Protocol 4: Mild TBS Deprotection using Cesium Fluoride (CsF)
CsF provides a milder alternative to TBAF and can sometimes be used in catalytic amounts.[7]
Procedure:
-
To a solution of the silyl ether (1 equivalent) in DMF or a mixture of DMSO and methanol, add CsF (1.5-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a TBS deprotection experiment, from reaction setup to product purification.
Caption: General workflow for TBS deprotection experiments.
Conclusion
The selection of a fluoride source for TBS deprotection is a critical decision in the planning of a synthetic route. While TBAF remains the most widely used reagent due to its high reactivity, its inherent basicity necessitates careful consideration of substrate compatibility. For sensitive molecules, milder alternatives such as HF-Pyridine, TASF, or CsF offer valuable advantages in terms of selectivity and functional group tolerance. By understanding the nuances of each reagent and employing the appropriate experimental conditions, researchers can effectively and efficiently achieve the desired deprotection, paving the way for the successful synthesis of complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Just a little, please - GalChimia [galchimia.com]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
selective cleavage of TBS ethers in the presence of other protecting groups
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most common silicon-based protecting groups, the tert-butyldimethylsilyl (TBS) ether offers a versatile balance of stability and reactivity. However, the ability to selectively remove a TBS group in the presence of other protecting groups is crucial for achieving high yields and minimizing unwanted side reactions. This guide provides a comparative overview of common methods for the selective cleavage of TBS ethers, supported by experimental data and detailed protocols.
The Principle of Selective Deprotection: Exploiting Differential Stability
The selective removal of a TBS ether hinges on the differential stability of various protecting groups towards specific reagents and reaction conditions. Silyl ethers, for instance, exhibit a well-defined stability trend, largely dictated by the steric bulk around the silicon atom. The generally accepted order of stability under both acidic and basic conditions is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [1][2]
This trend allows for the selective deprotection of a less sterically hindered silyl ether in the presence of a more hindered one. For example, a TBS group can be cleaved under conditions that leave a TIPS or TBDPS group intact.[1][3]
Similarly, the orthogonality of TBS ethers with other common protecting groups, such as benzyl (Bn), methoxymethyl (MOM), benzyloxymethyl (BOM), and acetate (Ac), allows for their selective removal. This is achieved by choosing reagents that specifically target the Si-O bond of the TBS ether while leaving other functionalities untouched.[4][5]
Comparative Analysis of Deprotection Methods
The choice of reagent for selective TBS ether cleavage is critical and depends on the other protecting groups present in the molecule, as well as the overall sensitivity of the substrate. The following tables summarize quantitative data for various methods, providing a direct comparison of their efficacy.
Table 1: Selective Cleavage of TBS Ethers in the Presence of Other Silyl Ethers
| Reagent/Conditions | Substrate (Protecting Groups Present) | Time | Temp (°C) | Yield of TBS Deprotection (%) | Yield of Other Silyl Ether Intact (%) | Reference |
| ZnBr₂ (0.1 mol%), NCS (1 equiv) | Primary-OTBS, Secondary-OTBDPS | 30 min | RT | 95 | >95 | [5][6] |
| ZnBr₂ (0.1 mol%), NCS (1 equiv) | Secondary-OTBS, Primary-OTBDPS | 30 min | RT | 92 | >95 | [5][6] |
| Acetyl Chloride (cat.), MeOH | Primary-OTBS, Primary-OTBDPS | 10 min | 0 | 94 | >95 | [1][4] |
| PPTS, MeOH/CH₂Cl₂ | Primary-OTBS, Primary-OTIPS | 4 h | RT | 85 | >95 | [3] |
| Ce(SO₄)₂·4H₂O (cat.), MeOH | Aliphatic-OTBS, Aliphatic-OTIPS/TBDPS | 1-5 h | RT | 85-95 | >95 | [7] |
Table 2: Selective Cleavage of TBS Ethers in the Presence of Other Protecting Groups
| Reagent/Conditions | Substrate (Protecting Groups Present) | Time | Temp (°C) | Yield of TBS Deprotection (%) | Other Protecting Group Intact (%) | Reference |
| Acetyl Chloride (cat.), MeOH | TBS ether, Benzyl ether | 15 min | 0 | 92 | >95 | [1][4] |
| Acetyl Chloride (cat.), MeOH | TBS ether, Acetate ester | 20 min | 0 | 90 | >95 | [1][4] |
| PMA/SiO₂ | TBS ether, MOM ether | 1.5 h | RT | 94 | >95 | [8] |
| MgBr₂·Et₂O, MeNO₂ | TBS ether, SEM ether | 5 h | RT | 87 | >95 | [9] |
| Oxone, aq. MeOH | Primary TBS ether, THP ether | 3 h | RT | 90 | >95 | [10] |
Experimental Workflows and Signaling Pathways
Visualizing the process of selective deprotection can aid in understanding the underlying principles and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
Characterization of Impurities in Commercial [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a key bifunctional molecule utilized in various synthetic applications, particularly as a linker in the development of novel therapeutics and advanced materials. The purity of this reagent is paramount, as the presence of impurities can lead to undesirable side reactions, affect product yield and quality, and compromise the integrity of downstream applications. This guide provides a comprehensive comparison of potential impurities found in commercial batches of this compound against a theoretically pure standard, supported by established analytical methodologies.
Comparison of Potential Impurities
The primary route to synthesizing this compound involves the selective monosilylation of 1,4-cyclohexanedimethanol. This process can lead to several process-related impurities and degradation products. The following table summarizes these potential impurities, their chemical structures, and their likely origin.
| Impurity Name | Chemical Structure | Probable Origin | Potential Impact |
| 1,4-Cyclohexanedimethanol | HOCH₂-(C₆H₁₀)-CH₂OH | Unreacted starting material | Can compete in subsequent reactions, leading to undesired byproducts. |
| 1,4-Bis(tert-butyldimethylsilyloxymethyl)cyclohexane | TBDMSO-CH₂-(C₆H₁₀)-CH₂-OTBDMS | Over-silylation of the starting diol | A non-reactive impurity that can complicate purification and reduce the effective concentration of the desired product. |
| tert-Butyldimethylsilanol | (t-Bu)Me₂SiOH | Hydrolysis of the silylating agent or the product | Can indicate product degradation and potentially interfere with certain catalytic processes. |
| Imidazole/Triethylamine | C₃H₄N₂ / (C₂H₅)₃N | Residual catalyst from the silylation reaction | Can act as an unwanted base in subsequent reactions, leading to side products. |
| cis-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol | cis-isomer of the title compound | Use of a mixed-isomer starting material | May exhibit different reactivity or physical properties, affecting the stereochemical outcome of subsequent reactions. |
Analytical Characterization of Impurities
The identification and quantification of the aforementioned impurities are crucial for quality control. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive impurity profile.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification
-
Objective: To separate volatile impurities and identify them based on their mass spectra.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve 1 mg of the commercial sample in 1 mL of dichloromethane. Inject 1 µL.
2. High-Performance Liquid Chromatography (HPLC) for Quantification
-
Objective: To quantify the levels of non-volatile impurities and the main component.
-
Instrumentation: An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-20 min: 30% to 90% B.
-
20-25 min: 90% B.
-
25-30 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV at 210 nm (for impurities with a chromophore).
-
ELSD (for universal detection of non-volatile compounds).
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the initial mobile phase composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the structure of the main component and identify impurities by their characteristic signals.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) as needed for structural elucidation of unknown impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of CDCl₃.
Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in a commercial sample of this compound.
By following this structured analytical approach, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their synthetic endeavors. The presence and quantity of the identified impurities should be carefully considered in the context of the intended application to mitigate any potential adverse effects.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for both environmental protection and the safety of personnel. This guide provides a detailed, step-by-step procedure for the proper disposal of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a silyl ether commonly used in organic synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound.[1] Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid all contact with skin, eyes, or clothing.[2] In case of a spill, absorb the material with an inert liquid-absorbent material and dispose of it as hazardous waste.[1] Do not allow the product to enter drains.[1]
Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.[3] It must be sent to an approved waste disposal plant.[1][2][4] Never dispose of this chemical down the drain or in regular trash.[3]
Waste Segregation and Container Management:
| Waste Type | Container Requirements | Disposal Procedure |
| Neat (undiluted) Chemical | Original, clearly labeled container or a compatible, sealed, and labeled waste container (e.g., glass bottle). | Keep the chemical in its original container whenever possible.[1] If transferring to a waste container, ensure it is clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards. |
| Solutions in Organic Solvents | Designated, labeled, and sealed solvent waste container (e.g., for non-halogenated or halogenated solvents, as appropriate). | Collect all solutions containing the chemical in a designated solvent waste container. Do not mix with other incompatible wastes.[1] |
| Contaminated Labware (e.g., gloves, pipette tips, weighing paper) | Double-bagged in durable, labeled plastic bags. | All disposable materials that have come into contact with the chemical should be considered solid hazardous waste and disposed of accordingly. |
| Empty Containers | N/A | Triple rinse the "empty" container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After triple rinsing and defacing the original label, the container may be disposed of as non-hazardous waste, following institutional guidelines. |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides crucial safety and logistical information for [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol (CAS 141836-50-2), a compound used in various chemical applications, including organic synthesis.[1] As many of its properties have not been fully evaluated, it is recommended that this chemical be treated as potentially harmful.[2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.[3][4] A face shield may be required for larger quantities or when there is a significant splash risk.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] It is crucial to inspect gloves for any signs of degradation or contamination before use and to practice proper glove removal techniques to avoid skin contact.[6] |
| Body Protection | A standard laboratory coat is required to protect against spills. For larger scale operations, chemically resistant aprons or coveralls may be necessary.[3][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[8] If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be required.[4] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting to protect feet from spills and falling objects.[5] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
| Aspect | Protocol |
| General Handling | Handle with care to avoid spills.[8] Avoid contact with skin and eyes. Do not breathe vapor or mist. After handling, wash hands thoroughly with soap and water. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
| Spill Response | In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures. Ensure adequate ventilation. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of unused chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.[8] Ensure the waste is properly labeled. |
| Contaminated Materials | Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with the chemical should be considered contaminated. Place these materials in a sealed and labeled container for hazardous waste disposal. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, containers can be disposed of according to local regulations. Never reuse empty containers for other purposes. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. CAS 141836-50-2: [4-(tert-Butyldimethylsilyloxymethyl)cycl… [cymitquimica.com]
- 2. trans [4-(tert-Butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol, 5G | Labscoop [labscoop.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
